molecular formula C23H29ClO4 B12417194 Chlormadinone Acetate-d3

Chlormadinone Acetate-d3

Katalognummer: B12417194
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: QMBJSIBWORFWQT-BQOGYXQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlormadinone Acetate-d3 is a useful research compound. Its molecular formula is C23H29ClO4 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C23H29ClO4

Molekulargewicht

407.9 g/mol

IUPAC-Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3

InChI-Schlüssel

QMBJSIBWORFWQT-BQOGYXQMSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

Chlormadinone Acetate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) Acetate-d3 (CMA-d3) is the deuterated analog of Chlormadinone Acetate (B1210297) (CMA), a synthetic progestin.[1] This isotopically labeled version of CMA serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is critical for the accurate measurement of Chlormadinone Acetate in complex biological matrices, aiding in pharmacokinetic studies, drug metabolism research, and clinical monitoring. This guide provides an in-depth overview of the technical aspects of Chlormadinone Acetate-d3, including its chemical properties, analytical applications, and the biological pathways of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a white to off-white solid. The introduction of three deuterium (B1214612) atoms into the acetate group results in a predictable mass shift, which is fundamental to its application as an internal standard.

PropertyChlormadinone AcetateThis compound
Molecular Formula C₂₃H₂₉ClO₄C₂₃H₂₆D₃ClO₄
Molecular Weight 404.93 g/mol 407.95 g/mol [2]
Appearance White SolidWhite to Off-White Solid[1]
Purity ---≥98% chemical purity, ≥98 atom % D[3]
Solubility ---Slightly soluble in Chloroform and Methanol[2]

Synthesis of Deuterated Steroids

The synthesis of deuterated steroids like this compound is a specialized process that involves introducing deuterium atoms at specific molecular positions. While the exact proprietary synthesis method for commercially available CMA-d3 is not publicly detailed, general strategies for deuterium labeling of steroids often involve:

  • Base-catalyzed exchange reactions: Utilizing deuterium oxide (D₂O) to exchange protons for deuterons at specific locations on the steroid backbone or side chains.

  • Reduction with deuterated reagents: Employing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium during the reduction of carbonyl groups.

  • Catalytic deuteration: Using deuterium gas (D₂) and a metal catalyst to saturate double or triple bonds.

For this compound, the deuteration is specifically within the acetate group. A plausible synthetic route could involve the acylation of the chlormadinone precursor with deuterated acetic anhydride (B1165640) or acetyl chloride.[4][5][6]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8]

Representative Experimental Protocol: Quantification of Chlormadinone Acetate in Human Serum by LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • Spiking: To 200 µL of serum sample, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

  • Equilibration: Vortex the sample and allow it to equilibrate for 15 minutes at room temperature.

  • Extraction:

    • Load the sample onto an SLE cartridge.

    • Apply a gentle positive pressure or vacuum to absorb the sample into the sorbent.

    • Elute the analytes with two aliquots of 1 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Chlormadinone Acetate from other matrix components. For example:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 30% B

      • 6.1-8 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Chlormadinone Acetate: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 405.2. Product ions would be determined by collision-induced dissociation (CID) and would likely involve the loss of the acetate group and other characteristic fragments. Based on the NIST mass spectrum of the non-deuterated compound, key fragments would be expected around m/z 345.2 (loss of acetic acid) and 310.1 (further fragmentation).[9]

      • This compound: The precursor ion will be [M+H]⁺ at m/z 408.2. The product ions will show a corresponding +3 Da shift for fragments containing the deuterated acetate group. A likely transition would be the loss of deuterated acetic acid, resulting in a fragment at m/z 345.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Chlormadinone Acetate405.2To be determined empiricallyTo be determined empirically
This compound408.2To be determined empiricallyTo be determined empirically

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Chlormadinone Acetate) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of Chlormadinone Acetate in the unknown samples is then determined from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Spike Spike with CMA-d3 Serum->Spike SLE Supported Liquid Extraction Spike->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Area Ratio Calculation Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Fig. 1: Workflow for the quantification of Chlormadinone Acetate using CMA-d3.

Biological Activity and Signaling Pathway of Chlormadinone Acetate

This compound is expected to have the same biological activity as its non-deuterated counterpart. Chlormadinone Acetate is a potent progestin with anti-androgenic and anti-estrogenic effects.[10][11] Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR).[10][12] This interaction initiates a cascade of cellular events that ultimately modulate gene expression.

The key signaling pathways and effects of Chlormadinone Acetate include:

  • Progestogenic Effects: As a progesterone receptor agonist, CMA mimics the effects of natural progesterone. This includes the regulation of the menstrual cycle, inhibition of ovulation, and changes in the cervical mucus and endometrium, which are the bases for its use in hormonal contraception.[10][11][12]

  • Anti-androgenic Effects: Chlormadinone Acetate also acts as an antagonist at the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[10][13] Additionally, it inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[10] These anti-androgenic properties make it effective in treating conditions such as acne, hirsutism, and androgenic alopecia.

  • Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland, leading to suppressed secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[13] This suppression of gonadotropins contributes to its contraceptive effect by preventing follicular development and ovulation.[10][11]

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate PR Progesterone Receptor (PR) CMA->PR AR Androgen Receptor (AR) CMA->AR CMA_PR CMA-PR Complex PR->CMA_PR CMA_AR CMA-AR Complex (Antagonist) AR->CMA_AR PRE Progesterone Response Element CMA_PR->PRE ARE Androgen Response Element CMA_AR->ARE Gene_Transcription_P Modulation of Gene Transcription (Progestogenic Effects) PRE->Gene_Transcription_P Gene_Transcription_A Inhibition of Gene Transcription (Anti-androgenic Effects) ARE->Gene_Transcription_A

Fig. 2: Simplified signaling pathway of Chlormadinone Acetate.

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS and other analytical techniques allows for the highly accurate and precise quantification of Chlormadinone Acetate in various biological samples. A thorough understanding of its properties, analytical methodologies, and the biological actions of its non-deuterated form is crucial for its effective application in research and clinical settings.

References

An In-depth Technical Guide to the Core Chemical Properties of Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis, metabolic studies, and as internal standards in various analytical techniques.

Chemical and Physical Properties

Chlormadinone Acetate-d3 is a stable, isotopically labeled form of Chlormadinone Acetate, where three hydrogen atoms on the acetate group have been replaced with deuterium (B1214612). This substitution results in a minimal change in the physicochemical properties compared to the parent compound, while providing a distinct mass spectrometric signature crucial for its use in analytical applications.[1] The properties of both this compound and its non-deuterated counterpart are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound and Chlormadinone Acetate

PropertyThis compoundChlormadinone Acetate
Molecular Formula C₂₃H₂₆D₃ClO₄[2]C₂₃H₂₉ClO₄[3]
Molecular Weight 407.95 g/mol [2]404.93 g/mol [4]
Appearance White to Pale Yellow Solid[5]White to light-yellow crystals[3]
Melting Point Not empirically determined; expected to be similar to the parent compound.212-214 °C[3]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[5]Very soluble in chloroform; soluble in acetonitrile (B52724); slightly soluble in ethanol (B145695) and diethyl ether.[3] Soluble in DMSO (≥ 10 mg/mL) and Ethanol (≥ 1 mg/mL).[4][6]
Isotopic Purity ≥ 98 atom % DNot Applicable

Mechanism of Action and Signaling Pathways

The biological activity of this compound is presumed to be identical to that of Chlormadinone Acetate. Chlormadinone Acetate is a potent synthetic progestin that also exhibits antiandrogenic and weak glucocorticoid antagonist properties.[3] Its primary mechanisms of action involve interaction with nuclear hormone receptors, specifically the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Progesterone Receptor Agonism

As a progesterone receptor agonist, Chlormadinone Acetate mimics the action of endogenous progesterone.[7] Upon binding to the progesterone receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This signaling pathway is crucial for its effects on the female reproductive system, including the inhibition of ovulation and changes in the endometrium.[7][8]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate-d3 PR Progesterone Receptor (PR) CMA->PR Binds CMA_PR CMA-PR Complex PR->CMA_PR CMA_PR_nuc CMA-PR Complex CMA_PR->CMA_PR_nuc Translocation PRE Progesterone Response Element (PRE) on DNA CMA_PR_nuc->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., Ovulation Inhibition) Transcription->Biological_Effects

Progesterone Receptor Agonist Pathway of Chlormadinone Acetate.
Androgen Receptor Antagonism

Chlormadinone Acetate also acts as a competitive antagonist of the androgen receptor.[9] It binds to the AR, preventing endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor.[10][11] This blockade of androgen signaling is the basis for its use in treating androgen-dependent conditions. The inactive Chlormadinone Acetate-AR complex is unable to effectively initiate the transcription of androgen-responsive genes.[12][13]

Androgen_Receptor_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Blocked by CMA CMA Chlormadinone Acetate-d3 CMA->AR Binds CMA_AR Inactive CMA-AR Complex AR->CMA_AR CMA_AR_nuc Inactive CMA-AR Complex CMA_AR->CMA_AR_nuc Translocation ARE Androgen Response Element (ARE) on DNA CMA_AR_nuc->ARE No effective binding or activation No_Transcription Inhibition of Gene Transcription ARE->No_Transcription Antiandrogenic_Effects Antiandrogenic Effects No_Transcription->Antiandrogenic_Effects

Androgen Receptor Antagonist Pathway of Chlormadinone Acetate.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] The following are generalized experimental protocols for the extraction and analysis of steroids from biological matrices, which can be adapted for this compound.

Extraction from Biological Matrices

The choice of extraction method depends on the sample matrix and the desired level of purity. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.[14][15]

3.1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for extracting steroids from plasma or serum.

  • Sample Preparation: To a 1 mL aliquot of plasma or serum, add a known amount of this compound solution as an internal standard.

  • Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[14]

  • Extraction: Transfer the supernatant to a clean tube. Add 5 mL of an immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) Protocol

This protocol provides a general workflow for cleaning up and concentrating steroids from aqueous samples using a C18 SPE cartridge.[16]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte and the internal standard with 2-4 mL of a strong organic solvent, such as methanol or acetonitrile, into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Urine) Add_IS Add Chlormadinone Acetate-d3 (Internal Standard) Start->Add_IS Precipitation Protein Precipitation (Optional) Add_IS->Precipitation LLE_Extraction Add Immiscible Organic Solvent Precipitation->LLE_Extraction SPE_Load Load Sample Precipitation->SPE_Load LLE_Vortex Vortex & Centrifuge LLE_Extraction->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect Evaporation Evaporate to Dryness LLE_Collect->Evaporation SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

General workflow for the extraction of steroids from biological matrices.
Synthesis

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of Chlormadinone Acetate in complex biological matrices. Its chemical and biological properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard. The provided information on its physicochemical properties, mechanism of action, and generalized experimental protocols serves as a foundational guide for its application in drug development and research.

References

Chlormadinone Acetate-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). This document outlines its chemical properties, analytical methodologies, and known biological pathways.

Core Data Summary

Chlormadinone Acetate-d3 is the deuterium-labeled version of Chlormadinone Acetate, a steroidal progestin with antiandrogen and antiestrogenic properties. The introduction of deuterium (B1214612) isotopes provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

PropertyValueSource(s)
Chemical Name This compound-
Synonyms 17α-Acetoxy-6-chloro-4,6-pregnadiene-3,20-dione-d3, 6-Chloro-17α-trideuterioacetoxy-4,6-pregnadiene-3,20-dione[1]
Molecular Formula C₂₃H₂₆D₃ClO₄[1]
Molecular Weight 407.95 g/mol [2]
CAS Number Not explicitly assigned; often referenced by the CAS number of the unlabeled compound: 302-22-7. A related compound, Chlormadinol Acetate-d3, has the CAS number 425-51-4. It is crucial to note the chemical difference: Chlormadinone has a ketone group at the C3 position, while Chlormadinol has a hydroxyl group.[3]
Isotopic Purity Typically ≥98 atom % D[4]

Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white solid-
Solubility Soluble in DMSO and Chloroform.[4]
Storage Conditions Store at -20°C for long-term stability.[4]

Experimental Protocols

General Synthesis of Deuterated Steroids

For the introduction of a trideuterated acetyl group, a common method involves the acylation of the 17-hydroxy precursor of Chlormadinone with deuterated acetic anhydride (B1165640) ((CD₃CO)₂O) or acetyl chloride (CD₃COCl) in the presence of a suitable base like pyridine (B92270) or triethylamine.

Illustrative Acylation Reaction:

  • The 17-hydroxy steroid precursor is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, pyridine).

  • A molar excess of deuterated acetic anhydride or acetyl chloride is added to the solution.

  • A base (if not used as the solvent) is added to catalyze the reaction and neutralize the acidic byproduct.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched with water or a mild aqueous acid.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is then purified using column chromatography or recrystallization to yield the final deuterated product.

Analytical Methods

The analysis of this compound typically employs standard analytical techniques used for steroids. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Used for assessing purity and for quantification. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is typically performed using a UV detector.[5]

  • Mass Spectrometry (MS): Essential for confirming the isotopic enrichment and the molecular weight of the deuterated compound. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence of a proton signal in the acetyl methyl region and the presence of a characteristic carbon signal in the ¹³C NMR spectrum would confirm the deuterium labeling.

Biological Signaling Pathways

Chlormadinone Acetate primarily exerts its effects through its interaction with steroid hormone receptors. Its biological activity is a composite of its progestogenic, antiandrogenic, and weak glucocorticoid effects.[3]

Progestogenic and Antigonadotropic Effects

As a potent progestin, Chlormadinone Acetate acts as an agonist for the progesterone (B1679170) receptor (PR). This interaction is the basis for its contraceptive and therapeutic effects in gynecological disorders.[6] Its binding to PR in the hypothalamus and pituitary gland leads to a negative feedback on the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] This suppression of gonadotropins inhibits ovulation and follicular development.[8][9]

Progestogenic_Effect cluster_feedback Negative Feedback Loop CMA Chlormadinone Acetate Hypothalamus Hypothalamus CMA->Hypothalamus (-) Pituitary Anterior Pituitary CMA->Pituitary (-) Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary   LH & FSH (+) Ovulation Ovulation Ovary->Ovulation GnRH GnRH LH_FSH LH & FSH

Progestogenic and Antigonadotropic Signaling Cascade
Antiandrogenic Effects

Chlormadinone Acetate also functions as an androgen receptor (AR) antagonist.[6] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby blocking their biological effects.[6] This mechanism is responsible for its use in treating androgen-dependent conditions such as acne and hirsutism.

Antiandrogenic_Effect cluster_inhibition Competitive Inhibition CMA Chlormadinone Acetate AR Androgen Receptor CMA->AR Blocks binding Androgens Testosterone / DHT Androgens->AR Binds TargetCell Target Cell (e.g., skin, prostate) AR->TargetCell Translocates to nucleus AndrogenicEffects Androgenic Effects (e.g., acne, hair growth) TargetCell->AndrogenicEffects Gene transcription

Mechanism of Antiandrogenic Action

References

In-Depth Technical Guide: Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Chlormadinone Acetate-d3, a deuterated isotopologue of the synthetic progestin Chlormadinone Acetate (B1210297). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacology, and analytical chemistry.

Core Data Presentation: Molecular Weight

The precise molecular weight is a fundamental parameter in the characterization and quantification of pharmaceutical compounds. The introduction of deuterium (B1214612) atoms in this compound results in a predictable mass shift, which is crucial for its use as an internal standard in mass spectrometry-based assays.

CompoundChemical FormulaMolecular Weight ( g/mol )
Chlormadinone AcetateC₂₃H₂₉ClO₄404.93[1][2][3]
This compoundC₂₃H₂₆D₃ClO₄407.95[4][5][6][7]

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. The following is a detailed methodology representative of the techniques employed for the characterization of deuterated steroids.

Objective: To accurately determine the molecular weight of this compound and confirm its isotopic enrichment.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a Liquid Chromatography (LC) system.

Materials:

  • This compound reference standard

  • Chlormadinone Acetate reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Chlormadinone Acetate in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to obtain the full mass spectrum.

  • Data Analysis:

    • Acquire the mass spectra for both Chlormadinone Acetate and this compound.

    • Identify the protonated molecular ion peak [M+H]⁺ for each compound.

    • The theoretical m/z for Chlormadinone Acetate [M+H]⁺ is approximately 405.18.

    • The theoretical m/z for this compound [M+H]⁺ is approximately 408.20.

    • Compare the experimentally observed m/z values with the theoretical values to confirm the molecular weights. The high-resolution mass spectrometer will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Mandatory Visualization: Signaling Pathway of Chlormadinone Acetate

Chlormadinone acetate (CMA) is a synthetic progestin that exerts its effects through various signaling pathways, primarily by interacting with steroid hormone receptors.

Chlormadinone Acetate's interaction with steroid hormone receptors.

This diagram illustrates the primary mechanism of action of Chlormadinone Acetate. It acts as a potent agonist of the progesterone (B1679170) receptor, leading to the modulation of progesterone-responsive genes. Additionally, it exhibits antagonistic effects on the androgen receptor and weak antagonistic effects on the glucocorticoid receptor. This multi-target activity contributes to its therapeutic effects.

References

Synthesis of Chlormadinone Acetate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, and as internal standards for quantitative analysis by mass spectrometry. This document details a plausible synthetic route, experimental protocols, and the mechanism of action of Chlormadinone Acetate. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Chlormadinone acetate is a potent synthetic progestin with antiandrogenic and antiestrogenic properties.[1] It is a derivative of progesterone (B1679170) and is used in hormonal contraception and hormone replacement therapy.[2] The introduction of deuterium (B1214612) atoms into drug molecules, a process known as deuteration, can alter the pharmacokinetic profile of the parent drug, often leading to a reduced rate of metabolism and a longer half-life.[1] this compound, with three deuterium atoms on the acetate moiety, serves as a crucial internal standard for bioanalytical assays, enabling precise quantification of Chlormadinone Acetate in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved by acetylating the precursor, 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione, with deuterated acetic anhydride (B1165640). This method ensures the specific incorporation of three deuterium atoms onto the acetyl group.

Proposed Synthetic Scheme

The overall synthetic scheme is presented below:

Synthesis_Scheme Precursor 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione Product This compound Precursor->Product Acetylation Reagent Acetic Anhydride-d6 (CD3CO)2O Reagent->Product Catalyst p-Toluenesulfonic acid Catalyst->Product Solvent Glacial Acetic Acid Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the known synthesis of Chlormadinone Acetate, substituting deuterated acetic anhydride for the non-deuterated reagent.[3]

Materials:

  • 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione

  • Acetic Anhydride-d6 (99 atom % D)

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid

  • 30% Sodium Hydroxide (B78521) solution

  • Ethanol (B145695)

  • Activated Charcoal

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione and 1000 mL of glacial acetic acid.

  • Addition of Reagents: To the stirred suspension, add 50 g of Acetic Anhydride-d6 and 2 g of p-toluenesulfonic acid.

  • Reaction: Slowly heat the mixture to 40-45°C and maintain this temperature for 8-12 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Concentration: After the reaction is complete, cool the mixture and add 10 mL of 30% sodium hydroxide solution to neutralize the p-toluenesulfonic acid. Concentrate the mixture under reduced pressure to recover approximately 85-90% of the glacial acetic acid.

  • Crystallization: Add 600 mL of tap water to the concentrated residue and cool the mixture to 10-15°C. Stir for 2-3 hours to induce crystallization.

  • Filtration and Washing: Collect the crude product by filtration and wash the filter cake with deionized water until the washings are neutral.

  • Drying: Dry the crude this compound in a vacuum oven at a temperature below 70°C.

  • Recrystallization: Dissolve the crude product in ethanol and decolorize with activated charcoal. Recrystallize to obtain the pure this compound.

Data Presentation

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
6-chloro-17α-hydroxypregna-4,6-diene-3,20-dioneC₂₁H₂₅ClO₃376.87Precursor
Acetic Anhydride-d6(CD₃CO)₂O108.12Reagent
This compoundC₂₃H₂₆D₃ClO₄407.95Product
p-Toluenesulfonic acidC₇H₈O₃S172.20Catalyst
Glacial Acetic AcidC₂H₄O₂60.05Solvent

Table 2: Expected Yield and Purity of this compound

ParameterExpected Value
Yield> 95%
Chemical Purity (HPLC)> 99%
Isotopic Purity> 98 atom % D
Melting Point208-212°C

Note: The expected yield and purity are based on the synthesis of the non-deuterated analog and typical outcomes for deuteration reactions. The isotopic purity is based on commercially available standards.

Mechanism of Action of Chlormadinone Acetate

Chlormadinone Acetate primarily exerts its effects through its interaction with steroid hormone receptors.

Progestogenic Activity

Chlormadinone Acetate is a potent agonist of the progesterone receptor (PR).[4] Binding to the PR in target tissues, such as the endometrium, leads to changes in gene expression that mimic the effects of natural progesterone. This activity is responsible for its contraceptive effects, including the inhibition of ovulation and changes in the cervical mucus and endometrium.[5][6]

Antiandrogenic Activity

Chlormadinone Acetate also acts as an antagonist of the androgen receptor (AR).[4] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. Additionally, it has been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[2] This dual antiandrogenic action makes it effective in treating androgen-dependent conditions.

Signaling Pathway

The signaling pathway of Chlormadinone Acetate's progestogenic and antiandrogenic actions is depicted below.

Signaling_Pathway cluster_progesterone Progestogenic Pathway cluster_androgen Antiandrogenic Pathway CMA1 Chlormadinone Acetate PR Progesterone Receptor (PR) CMA1->PR HSP HSP PR->HSP dissociation PR_active Active PR Complex PR->PR_active Conformational Change PRE Progesterone Response Element (PRE) in DNA PR_active->PRE Binds to Gene_Transcription_P Modulation of Gene Transcription PRE->Gene_Transcription_P Progestogenic_Effects Inhibition of Ovulation, Endometrial Changes Gene_Transcription_P->Progestogenic_Effects CMA2 Chlormadinone Acetate AR Androgen Receptor (AR) CMA2->AR Antagonist Binding Five_alpha_reductase 5α-reductase CMA2->Five_alpha_reductase Inhibits AR_inactive Inactive AR Complex AR->AR_inactive Androgens Testosterone / DHT Androgens->AR Blocked by CMA DHT DHT Five_alpha_reductase->DHT Testosterone Testosterone Testosterone->Five_alpha_reductase Antiandrogenic_Effects Treatment of Acne, Hirsutism AR_inactive->Antiandrogenic_Effects

Caption: Signaling pathway of Chlormadinone Acetate.

Conclusion

The synthesis of this compound is a critical process for providing an essential tool for pharmaceutical research and development. The proposed synthetic method, involving the acetylation of the appropriate steroid precursor with deuterated acetic anhydride, is a straightforward and efficient approach to obtaining the desired isotopically labeled compound with high purity. Understanding the mechanism of action of Chlormadinone Acetate through its progestogenic and antiandrogenic pathways provides a clear rationale for its clinical applications and the importance of precise analytical methods for its study, which are facilitated by the use of its deuterated analog.

References

An In-Depth Technical Guide to the Isotopic Purity of Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). The precise quantification of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.[1][2][3] This document outlines the key experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to this compound and Isotopic Purity

Chlormadinone Acetate is a steroidal progestin with antiandrogen and antiestrogenic properties.[2][3] Its deuterated form, this compound, serves as a valuable tool in drug development and clinical research, primarily as an internal standard for mass spectrometry-based bioanalytical assays.[2][3][4] The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from the endogenous or non-labeled drug while maintaining nearly identical chemical and physical properties.

The isotopic purity of this compound is a critical quality attribute that directly impacts the accuracy and reliability of quantitative analyses. It refers to the percentage of the compound that is fully deuterated at the intended positions, as well as the distribution of other isotopic species, such as non-deuterated (d0) and partially deuterated (d1, d2) forms.[5]

Analytical Techniques for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of the isotopic purity of deuterated compounds like this compound.[1][5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z) with high precision.[5] This allows for the clear differentiation and quantification of the various isotopologues of this compound present in a sample.[5]

Experimental Protocol for HRMS Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound reference standard.

    • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).

    • Further dilute the stock solution as necessary.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, is employed.[7]

    • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for Chlormadinone Acetate.

    • Mass Analyzer Mode: Operate the instrument in full scan mode to acquire the full isotopic profile of the molecular ion.

    • Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure accurate mass measurement and separation of isotopic peaks.

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum of the molecular ion region for this compound.

    • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species.

    • Calculate the area under the curve for each isotopic peak.

    • Determine the relative abundance of each isotopologue to calculate the isotopic purity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific sites of deuteration.[1] Both proton (¹H) and deuterium (²H) NMR are valuable in assessing isotopic purity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, methanol-d4) suitable for NMR analysis. The concentration will depend on the instrument's sensitivity.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The reduction or disappearance of signals corresponding to the protons at the deuterated positions confirms the incorporation of deuterium. The integration of the remaining proton signals can be used to estimate the degree of deuteration.[8]

    • ²H NMR: Acquire a ²H NMR spectrum. This directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[8]

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the relevant signals in both the ¹H and ²H spectra.

    • The ratio of the integrals of the signals in the deuterated positions to those in non-deuterated positions in the ¹H NMR spectrum provides a measure of isotopic enrichment.

    • The ²H NMR spectrum confirms the locations of the deuterium atoms.

Data Presentation: Isotopic Purity of this compound

The quantitative data obtained from HRMS analysis is typically summarized in a table to provide a clear overview of the isotopic distribution.

IsotopologueDescriptionRelative Abundance (%)
d0Non-deuterated0.50
d1Single deuterium0.09
d2Double deuterium0.04
d3Triple deuterium (Target)99.37

Note: The data presented in this table is representative and based on typical specifications for high-purity deuterated standards. Actual values may vary between different batches and manufacturers. A certificate of analysis for a related compound showed normalized intensities of d0=0.50%, d1=0.09%, and d2=0.04%, with the desired multiply-labeled species being the most abundant.[9]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation cluster_output Final Report Sample This compound Sample HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR MS_Data Mass Spectrum Analysis (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectrum Analysis (Site of Deuteration) NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Certificate of Analysis / Technical Report Purity_Calc->Report

Caption: Isotopic Purity Determination Workflow.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability as an internal standard for quantitative analysis. The synergistic use of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and the specific sites of deuteration. This guide provides the fundamental experimental protocols and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to confidently assess the quality of this compound and other deuterated compounds. The high isotopic enrichment, typically exceeding 98 atom % D, is a key parameter for achieving accurate and reproducible results in regulated bioanalysis.[10]

References

Physical and chemical characteristics of Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin, Chlormadinone Acetate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is a white to pale yellow solid.[1] As a deuterated isotopologue of Chlormadinone Acetate, its physical and chemical properties are nearly identical to the parent compound, with the primary distinction being its increased molecular weight due to the presence of three deuterium (B1214612) atoms. This key difference allows for its use as an internal standard in mass spectrometry-based assays, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₆D₃ClO₄[1]
Molecular Weight 407.95 g/mol [1]
Appearance White to Pale Yellow Solid[1]
Isotopic Purity ≥ 98 atom % D[1]

Table 2: Physical and Chemical Properties of Chlormadinone Acetate (Non-Deuterated)

PropertyValueReference
CAS Number 302-22-7[1]
Molecular Formula C₂₃H₂₉ClO₄
Molecular Weight 404.93 g/mol
Melting Point 212-214 °C[2]
Solubility Water: Practically insoluble.[3]Chloroform: Very soluble.[2]Acetonitrile: Soluble.[2]Ethanol: Slightly soluble.[2]Diethyl Ether: Slightly soluble.[2]DMSO: 10 mg/mL (with sonication)[4]

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of Chlormadinone Acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for such an application.

Quantification of Chlormadinone Acetate in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To determine the concentration of Chlormadinone Acetate in human plasma samples.

Materials:

  • Human plasma samples

  • Chlormadinone Acetate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Chlormadinone Acetate in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions of Chlormadinone Acetate at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with methanol:water (1:1, v/v).

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of each plasma sample, calibration standard, and quality control sample, add 50 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Chlormadinone Acetate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 405.2 → 345.1).

        • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 408.2 → 348.1).

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Chlormadinone Acetate to this compound against the concentration of the calibration standards.

    • Determine the concentration of Chlormadinone Acetate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of Chlormadinone Acetate's mechanism of action and the analytical workflow where its deuterated analog is employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Spike Spike with This compound (IS) Plasma->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of Chlormadinone Acetate.

signaling_pathway cluster_receptors Receptor Binding cluster_effects Biological Effects CMA Chlormadinone Acetate PR Progesterone Receptor (PR) CMA->PR Agonist AR Androgen Receptor (AR) CMA->AR Antagonist GR Glucocorticoid Receptor (GR) CMA->GR Weak Antagonist Progestogenic Progestogenic Effects PR->Progestogenic Antiandrogenic Antiandrogenic Effects AR->Antiandrogenic Weak_Glucocorticoid Weak Glucocorticoid Effects GR->Weak_Glucocorticoid

Caption: Simplified signaling pathway of Chlormadinone Acetate.

References

A Technical Guide to Chlormadinone Acetate and its Deuterated Analog, Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic, orally active progestin, a derivative of 17α-hydroxyprogesterone, that has been utilized in hormonal contraception and hormone replacement therapy for decades.[1][2] Its therapeutic effects are rooted in its potent progestogenic and antiandrogenic activity.[1][2][3] In the realm of bioanalytical chemistry and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Chlormadinone Acetate-d3 (CMA-d3) is the deuterated analog of CMA, designed specifically for this purpose.[4]

This technical guide provides an in-depth comparison of Chlormadinone Acetate and this compound, detailing their structural and physicochemical differences, distinct applications, and the underlying principles that govern their use. The guide also outlines conceptual experimental protocols relevant to their analysis.

Core Physicochemical and Structural Differences

The fundamental difference between CMA and CMA-d3 lies in the isotopic substitution of three protium (B1232500) (¹H) atoms with deuterium (B1214612) (²H or D) atoms.[5] This substitution results in a marginal increase in molecular weight but imparts significant properties that are leveraged in analytical methodologies.

Diagram 1: Isotopic Labeling Comparison

cluster_CMA Chlormadinone Acetate (CMA) cluster_CMA_d3 This compound (CMA-d3) CMA_Struct C₂₃H₂₉ClO₄ Isotopic_Labeling Isotopic Substitution (Protium → Deuterium) CMA_Struct->Isotopic_Labeling CMA_Group Contains -CH₃ group CMA_d3_Struct C₂₃H₂₆D₃ClO₄ CMA_d3_Group Contains -CD₃ group Isotopic_Labeling->CMA_d3_Struct

Caption: Logical relationship showing isotopic substitution.

The substitution of hydrogen with deuterium, a heavier and stable isotope, creates a molecule that is chemically identical to the parent drug but physically distinguishable by mass spectrometry.[]

Quantitative Data Summary

The key physicochemical properties of CMA and CMA-d3 are summarized below for direct comparison.

PropertyChlormadinone Acetate (CMA)This compound (CMA-d3)Data Source(s)
Molecular Formula C₂₃H₂₉ClO₄C₂₃H₂₆D₃ClO₄[3][7],[5][8]
Average Molecular Weight 404.93 g/mol 407.95 g/mol [9][10][11],[8][12]
Monoisotopic Mass 404.1754371 Da407.194292 Da (Calculated)[3]
CAS Number 302-22-7302-22-7 (base)[3][12]
Appearance Solid PowderWhite Solid[11],[12]

Functional Roles and Applications

While structurally analogous, the intended applications of CMA and CMA-d3 are distinct.

Chlormadinone Acetate: The Therapeutic Agent

CMA functions as a potent agonist of the progesterone (B1679170) receptor (PR) and an antagonist of the androgen receptor (AR).[1][3] Its primary therapeutic uses include:

  • Hormonal Contraception: In combination with an estrogen, it suppresses gonadotropin secretion, thereby inhibiting ovulation and follicular growth.[3][13][14]

  • Hormone Replacement Therapy (HRT): Used to supplement progestin levels.[2]

  • Treatment of Androgen-Dependent Conditions: Its antiandrogenic properties, which include blocking ARs and inhibiting the enzyme 5-alpha-reductase, make it effective for treating conditions like acne and hirsutism.[1][13]

This compound: The Analytical Internal Standard

CMA-d3 is not intended for therapeutic use. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4][15]

The utility of a deuterated standard is based on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond.[16] This can lead to a slower rate of metabolism for deuterated compounds at the site of deuteration.[][16][17]

When used as an internal standard, CMA-d3 offers significant advantages:

  • Co-elution: It has nearly identical chromatographic behavior to CMA, meaning it elutes at the same retention time in LC.

  • Correction for Matrix Effects: It experiences the same ionization suppression or enhancement as the non-labeled analyte in the mass spectrometer source.[15]

  • Accurate Quantification: By comparing the signal intensity of the analyte (CMA) to the known concentration of the internal standard (CMA-d3), precise and accurate quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.[15]

Pharmacology and Mechanism of Action of Chlormadinone Acetate

Receptor Binding and Signaling Pathway

CMA exerts its effects by modulating the activity of several nuclear hormone receptors.[3] It binds with high affinity to both the progesterone and androgen receptors.[18] It also possesses a weaker affinity for the glucocorticoid receptor (GR).[3][18]

Diagram 2: CMA Mechanism of Action

cluster_receptors Receptor Binding (Cytoplasm) cluster_nucleus Nuclear Translocation & Gene Regulation cluster_effects Physiological Effects CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Agonist AR Androgen Receptor (AR) CMA->AR Antagonist GR Glucocorticoid Receptor (GR) CMA->GR Weak Agonist PR_dimer PR Dimerization & Translocation PR->PR_dimer AR_block AR Translocation Blocked AR->AR_block GR_dimer GR Dimerization & Translocation GR->GR_dimer DNA Hormone Response Element (DNA) PR_dimer->DNA Binds & Activates Gene Expression AR_block->DNA Binding Prevented GR_dimer->DNA Binds & Activates Gene Expression Progestogenic Progestogenic Effects (e.g., Ovulation Inhibition) DNA->Progestogenic Antiandrogenic Antiandrogenic Effects (e.g., Reduced Acne) DNA->Antiandrogenic Glucocorticoid Weak Glucocorticoid Effects DNA->Glucocorticoid

Caption: Signaling pathway of Chlormadinone Acetate.

Pharmacokinetics and Metabolism
  • Bioavailability: CMA has an oral bioavailability of approximately 100%.[1]

  • Protein Binding: It is highly bound to plasma proteins (96.6–99.4%), primarily albumin.[1]

  • Half-Life: The elimination half-life is long, ranging from 25 to 89 hours.[1]

  • Metabolism: CMA is extensively metabolized in the liver, primarily through reduction, hydroxylation, and deacetylation. Key metabolites include 3α-hydroxy-CMA and 3β-hydroxy-CMA, which also possess progestomimetic and antiandrogenic activities.[1][18]

ParameterValueData Source(s)
Oral Bioavailability ~100%[1]
Plasma Protein Binding 96.6 - 99.4%[1]
Elimination Half-Life 25 - 89 hours[1]
Primary Metabolites 3α-hydroxy-CMA, 3β-hydroxy-CMA[1][18]

Experimental Protocols: Quantitative Analysis of CMA using CMA-d3 by LC-MS/MS

This section outlines a conceptual protocol for the quantification of Chlormadinone Acetate in human plasma, a typical application for its deuterated analog.

Objective

To develop and validate a sensitive and robust method for the quantitative determination of Chlormadinone Acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as the internal standard.

Materials and Reagents
  • Chlormadinone Acetate (analytical standard)

  • This compound (internal standard)

  • HPLC-grade Methanol (B129727), Acetonitrile, Water

  • Formic Acid

  • Human plasma (K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of CMA and CMA-d3 in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs). The internal standard working solution should be prepared at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the CMA-d3 internal standard working solution. Vortex briefly.

    • Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: ESI Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • CMA: Q1: 405.2 -> Q3: 345.2 (Quantifier), Q1: 405.2 -> Q3: 311.1 (Qualifier).

        • CMA-d3: Q1: 408.2 -> Q3: 348.2 (Quantifier).

      • Optimize ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (CMA/CMA-d3) against the nominal concentration of the calibration standards.

    • Apply a weighted (1/x²) linear regression to fit the data.

    • Determine the concentration of CMA in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Diagram 3: Bioanalytical Workflow

Start Plasma Sample IS_Spike Spike with CMA-d3 (Internal Standard) Start->IS_Spike SPE Solid Phase Extraction (SPE) 1. Load 2. Wash 3. Elute IS_Spike->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS Inject into LC-MS/MS System Recon->LCMS Data Data Acquisition (MRM) Peak Area Ratio (CMA/CMA-d3) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

References

Function of deuterium in Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Deuterium (B1214612) in Chlormadinone (B195047) Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormadinone Acetate (B1210297) (CMA) is a potent synthetic progestin with antiandrogenic properties, widely utilized in hormonal contraception and for the treatment of androgen-dependent conditions.[1][2][3] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the CMA molecule to create Chlormadinone Acetate-d3, offers a compelling avenue for enhancing its pharmacokinetic profile. This guide elucidates the foundational principles behind deuterium's role, focusing on the kinetic isotope effect (KIE) and its implications for drug metabolism. While specific comparative clinical data for this compound is not extensively published, this document extrapolates from established principles of deuterated drug development to provide a comprehensive technical overview. This compound is primarily available as a labeled internal standard for precise bioanalytical quantification.[4][5][6]

Chlormadinone Acetate: Mechanism of Action

Chlormadinone Acetate exerts its physiological effects through multiple pathways:

  • Progestogenic Activity : As a potent agonist of the progesterone (B1679170) receptor (PR), CMA mimics the effects of natural progesterone.[1][7][8] This agonism is central to its contraceptive efficacy, which is achieved by inhibiting gonadotropin secretion from the pituitary gland, thereby preventing ovulation, altering the endometrium to be less receptive to implantation, and increasing the viscosity of cervical mucus to impede sperm penetration.[7][8][9]

  • Antiandrogenic Activity : CMA functions as an antagonist at the androgen receptor (AR), competitively inhibiting the binding of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][3] It also reduces the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1][9]

  • Antigonadotropic Effects : Through its progestogenic activity, CMA provides negative feedback on the hypothalamus-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][8] This leads to reduced production of ovarian and adrenal androgens.[1][9]

  • Glucocorticoid Activity : CMA exhibits weak glucocorticoid activity.[1][3]

The Role of Deuterium in Drug Metabolism: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium is a key strategy in drug development to improve pharmacokinetic properties.[10][11][12] This approach leverages the Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[13][] Consequently, more energy is required to break a C-D bond.[13] When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic reaction.[15][16][17] This is particularly relevant for metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are frequently involved in the oxidation of drug molecules.[15][16][17]

Potential benefits of this metabolic slowdown include:

  • Increased Half-Life (t½) : A slower rate of metabolism can lead to a longer plasma half-life.

  • Improved Bioavailability : Reduced first-pass metabolism can increase the concentration of the active drug in systemic circulation.

  • Reduced Metabolite-Associated Toxicity : Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.

  • More Consistent Pharmacokinetic Profile : Slower metabolism can lead to less inter-individual variability in drug exposure.

Postulated Effects of Deuteration on Chlormadinone Acetate

While specific in vivo comparative data for this compound is not publicly available, we can hypothesize its behavior based on the known metabolism of CMA and the principles of KIE. CMA is extensively metabolized in the liver, primarily through reduction, hydroxylation, and deacetylation.[2] Its main metabolites are 3α- and 3β-hydroxy-CMA.[18]

If the deuterium atoms in this compound are placed at sites susceptible to enzymatic attack during these rate-limiting metabolic steps, the following outcomes can be anticipated:

  • Enhanced Metabolic Stability : The rate of hydroxylation by CYP enzymes would likely be reduced, leading to a slower clearance of the parent drug.

  • Increased Drug Exposure : A lower metabolic rate could result in a higher area under the curve (AUC) and maximum concentration (Cmax) for a given dose.

  • Prolonged Half-Life : The terminal elimination half-life of CMA, which is approximately 34-38 hours for the non-deuterated form, could be extended.[9]

These modifications could potentially allow for lower or less frequent dosing while maintaining therapeutic efficacy.

Data Presentation

Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites

This table summarizes the in vitro binding affinities of non-deuterated Chlormadinone Acetate and its primary metabolites to human progesterone, androgen, and glucocorticoid receptors. These values provide a baseline for understanding the hormonal activity of the parent compound.

CompoundProgesterone Receptor (Ki, nM)Androgen Receptor (Ki, nM)Glucocorticoid Receptor (Ki, nM)
Chlormadinone Acetate (CMA)2.53.816
3α-OH-CMA138369
3β-OH-CMA6.02021
Reference Androgen (Methyltrienolone)-2.9-
Reference Glucocorticoid (Dexamethasone)--1.2
Data sourced from a study on human receptors.[18]
Pharmacokinetic Parameters of Chlormadinone Acetate

This table presents key pharmacokinetic parameters for non-deuterated Chlormadinone Acetate. A deuterated version would be expected to show alterations in these values, particularly an increase in half-life and AUC, and a decrease in clearance.

ParameterValue
Bioavailability~100%
Plasma Protein Binding96.6 - 99.4% (primarily to albumin)
Time to Steady State~7 days
Elimination Half-life (single dose)~34 hours
Elimination Half-life (multiple doses)~38 hours
Data sourced from pharmacokinetic studies.[1][2][9]

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the metabolic stability of Chlormadinone Acetate and this compound.

Materials:

  • Chlormadinone Acetate and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a related steroid not metabolized by the same enzymes)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound (either Chlormadinone Acetate or this compound) at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[13]

  • Analysis: Transfer the supernatant to an LC vial for analysis by LC-MS/MS.

  • Data Analysis: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: Progesterone Receptor Binding Assay

Objective: To determine and compare the binding affinity (Ki) of Chlormadinone Acetate and this compound to the human progesterone receptor.

Materials:

  • Test compounds (Chlormadinone Acetate, this compound)

  • Radiolabeled progestin (e.g., [³H]-Promegestone/R5020)

  • Recombinant human progesterone receptor or cell lysates containing the receptor (e.g., from T47D cells)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (or buffer for total binding control).

  • Non-specific Binding Control: Prepare wells containing the receptor, radiolabeled ligand, and a high concentration of a non-radiolabeled progestin (e.g., unlabeled R5020) to determine non-specific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Chlormadinone Acetate

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Agonist Binding AR Androgen Receptor (AR) CMA->AR Antagonist Binding HSP Heat Shock Proteins PR->HSP Bound CMA_PR CMA-PR Complex PR->CMA_PR AR->HSP Bound CMA_AR CMA-AR Complex AR->CMA_AR PRE Progesterone Response Element CMA_PR->PRE Translocation & Dimerization ARE Androgen Response Element CMA_AR->ARE Translocation Gene_Activation Gene Transcription (Progestogenic Effects) PRE->Gene_Activation Activation Gene_Repression Gene Transcription Blocked (Antiandrogenic Effects) ARE->Gene_Repression Repression

Caption: CMA binds to cytoplasmic PR and AR, causing translocation to the nucleus to modulate gene expression.

Conceptual Workflow for Evaluating Deuterated Drugs

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Clinical Development A Synthesis of Deuterated Analog B Receptor Binding Assays A->B C Metabolic Stability (Microsomes, Hepatocytes) A->C D Cell-based Potency Assays B->D E Pharmacokinetic Studies (Rodent Models) C->E F Efficacy Studies (Animal Models) D->F E->F G Toxicology Assessment F->G H Phase I (Safety, PK in Humans) G->H I Phase II/III (Efficacy, Dosing) H->I

Caption: Standard drug development workflow for a deuterated compound, from synthesis to clinical trials.

The Kinetic Isotope Effect on Metabolism

G cluster_0 Metabolic Pathway Drug_H Drug-H TS_H Transition State (C-H Cleavage) Drug_H->TS_H Lower Activation Energy (Faster Reaction) Drug_D Drug-D (Deuterated) TS_D Transition State (C-D Cleavage) Drug_D->TS_D Higher Activation Energy (Slower Reaction) Metabolite Metabolite TS_H->Metabolite TS_D->Metabolite Enzyme Metabolizing Enzyme (e.g., CYP450) Enzyme->TS_H Enzyme->TS_D

Caption: Deuteration increases the activation energy for C-D bond cleavage, slowing the rate of metabolism.

References

Chlormadinone Acetate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297) (CMA). This guide covers its suppliers and pricing, its primary application as an internal standard in analytical chemistry, detailed experimental protocols for its use, and the hormonal signaling pathways influenced by its non-deuterated counterpart.

Chlormadinone Acetate-d3: Suppliers and Pricing

This compound is available from several specialized chemical suppliers. The pricing can vary based on the quantity, purity, and the vendor. Below is a summary of representative suppliers and their listed prices.

SupplierProduct CodeQuantityPurityPrice (USD)Price (EUR)
CDN Isotopes D-72135 mg98 atom % D$572.00-
10 mg98 atom % D$965.00-
CymitQuimica 3U-D72135 mg98 atom % D-€982.00
10 mg98 atom % D-€1,655.00
LGC Standards CDN-D-7213-0.005G5 mg98 atom % D, min 98% Chemical PurityPrice on request-
CDN-D-7213-0.01G10 mg98 atom % D, min 98% Chemical PurityPrice on request-
WITEGA Laboratorien ST071Not specifiedNot specifiedPrice on request-
HPC Standards 6919695 mgNot specifiedPrice on request-
Pharmaffiliates PA STI 088456Not specifiedNot specifiedLogin for price-
MedChemExpress HY-113106SNot specifiedNot specifiedPrice on request-

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Application: Internal Standard for Bioanalytical Methods

This compound serves as an ideal internal standard (IS) for the quantitative analysis of Chlormadinone Acetate in biological matrices such as plasma, serum, and tissues.[1] Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalytical methods.[2] The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[1]

Experimental Protocols

The following sections outline a representative experimental protocol for the quantification of Chlormadinone Acetate in human plasma using this compound as an internal standard, based on commonly employed techniques in the field.

Preparation of Stock and Working Solutions
  • Chlormadinone Acetate Stock Solution (1 mg/mL): Accurately weigh and dissolve Chlormadinone Acetate in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in the same solvent as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the Chlormadinone Acetate stock solution in the same solvent to create calibration standards and quality control (QC) samples at various concentrations. A typical calibration curve might range from 0.1 to 100 ng/mL. The internal standard working solution should be prepared at a fixed concentration (e.g., 10 ng/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Representative Solid-Phase Extraction (SPE) Protocol:

  • Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Chlormadinone Acetate and this compound. The selection of these transitions is crucial for the specificity and sensitivity of the method and requires optimization.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[3][4] This includes assessing the following parameters:

  • Selectivity and Specificity: Ensuring no significant interference from endogenous matrix components at the retention time of the analyte and IS.[3]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.[3]

  • Calibration Curve: Assessing the linearity, range, and goodness of fit of the calibration curve.

  • Recovery: The efficiency of the extraction process.[3]

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Signaling Pathways of Chlormadinone Acetate

Chlormadinone Acetate (CMA) is a synthetic progestin with a multi-faceted mechanism of action, primarily involving the modulation of steroid hormone receptors.[5][6] Its deuterated form, this compound, is expected to have the same pharmacological properties, though it is used as a tracer rather than a therapeutic agent. The key signaling pathways influenced by CMA are:

  • Progesterone (B1679170) Receptor (PR) Agonism: CMA is a potent agonist of the progesterone receptor. Binding to the PR in target tissues like the endometrium leads to changes in gene expression that result in the thickening of cervical mucus and suppression of endometrial proliferation, which are key to its contraceptive effect.[6]

  • Androgen Receptor (AR) Antagonism: CMA exhibits partial antagonist activity at the androgen receptor. It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR.[5] Additionally, it has been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[5][6] This dual anti-androgenic action makes it effective in treating androgen-dependent conditions.

  • Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[5] The suppression of the mid-cycle LH surge is the primary mechanism for ovulation inhibition.

  • Weak Glucocorticoid Receptor (GR) Activity: CMA has been reported to have weak activity at the glucocorticoid receptor.

Mandatory Visualizations

Experimental_Workflow_for_Chlormadinone_Acetate_Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock (Chlormadinone Acetate) working_standards Working Calibration Standards & QCs stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is data_processing Data Processing & Quantification working_standards->data_processing Calibration Curve spike_is Spike with Internal Standard working_is->spike_is plasma_sample Plasma Sample Aliquot plasma_sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection ms_detection->data_processing

Caption: Experimental workflow for the quantification of Chlormadinone Acetate.

Chlormadinone_Acetate_Signaling_Pathways cluster_hpg Hypothalamic-Pituitary-Gonadal Axis cluster_receptors Cellular Receptors cluster_effects Physiological Effects CMA Chlormadinone Acetate (CMA) Hypothalamus Hypothalamus CMA->Hypothalamus (-) PR Progesterone Receptor (PR) CMA->PR Agonist AR Androgen Receptor (AR) CMA->AR Antagonist Five_Alpha_Reductase 5α-Reductase CMA->Five_Alpha_Reductase Inhibitor Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Ovulation_Inhibition Ovulation Inhibition Pituitary->Ovulation_Inhibition Endometrial_Changes Endometrial Changes PR->Endometrial_Changes Anti_Androgenic_Effects Anti-Androgenic Effects AR->Anti_Androgenic_Effects Five_Alpha_Reductase->Anti_Androgenic_Effects

References

Methodological & Application

Quantitative Analysis of Chlormadinone Acetate in Human Plasma using Chlormadinone Acetate-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Chlormadinone Acetate (B1210297) (CMA) in human plasma. The protocol utilizes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Chlormadinone Acetate-d3 (CMA-d3) as the internal standard (IS). The described sample preparation involves a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to ensure high recovery and removal of matrix interferences. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Chlormadinone Acetate.

Introduction

Chlormadinone Acetate is a synthetic progestin with anti-androgenic properties, commonly used in oral contraceptives and for the treatment of various hormone-dependent conditions.[1] Accurate and reliable quantification of CMA in biological matrices is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[2][3][4] This application note provides a comprehensive protocol for the extraction and quantification of CMA in human plasma.

Experimental Protocols

Materials and Reagents
  • Chlormadinone Acetate (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade Ethyl Acetate

  • HPLC-grade n-Hexane

  • Formic Acid (LC-MS grade)

  • Ammonium Formate

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for optimal separation.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlormadinone Acetate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the CMA stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the CMA-d3 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

This protocol employs a liquid-liquid extraction followed by solid-phase extraction to ensure a clean sample for analysis.

  • Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Spiking: To 500 µL of plasma, add 25 µL of the CMA-d3 internal standard working solution (100 ng/mL). For calibration standards and quality control (QC) samples, add 25 µL of the respective CMA working standard solutions. For blank samples, add 25 µL of 50:50 (v/v) methanol:water.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to each plasma sample.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Reconstitution and Loading: Reconstitute the dried extract in 1 mL of 5% methanol in water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 50% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlormadinone Acetate 405.1345.125
405.197.135
This compound 408.1348.125

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve for Chlormadinone Acetate

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.012
0.50.061
1.00.123
5.00.615
10.01.230
50.06.152
100.012.305
Linearity (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ 0.1< 15%< 15%± 20%
Low QC 0.3< 15%< 15%± 15%
Mid QC 30< 15%< 15%± 15%
High QC 80< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 0.385 - 115%85 - 115%
High QC 8085 - 115%85 - 115%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike_is Spike with This compound plasma->spike_is lle Liquid-Liquid Extraction (Ethyl Acetate) spike_is->lle evap1 Evaporation lle->evap1 spe Solid-Phase Extraction (C18) evap1->spe evap2 Evaporation spe->evap2 reconstitute Reconstitution evap2->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of Chlormadinone Acetate.

Chlormadinone Acetate Signaling Pathway

G cluster_cell Target Cell cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) receptor Progesterone/Androgen Receptor (PR/AR) CMA->receptor Binds complex CMA-Receptor Complex receptor->complex hsp HSP hsp->receptor dimer Dimerized Complex complex->dimer Translocates to Nucleus and Dimerizes hre Hormone Response Element (HRE) dimer->hre Binds to transcription Gene Transcription (Modulation) hre->transcription response Biological Response transcription->response

Caption: Simplified signaling pathway of Chlormadinone Acetate.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Chlormadinone Acetate in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed sample preparation protocol effectively minimizes matrix effects, leading to high sensitivity and reproducibility.

References

Application Note: High-Sensitivity Analysis of Chlormadinone Acetate Residues in Food Matrices using a Stable Isotope Dilution Assay with Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and pharmaceutical analysis.

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic steroidal progestin and anti-androgen used in veterinary medicine and, in some countries, in human pharmaceuticals such as oral contraceptives.[1][2] Due to its potential endocrine-disrupting effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for CMA in food products of animal origin. Accurate and reliable quantification of these residues is crucial to ensure consumer safety and regulatory compliance.

Analyzing trace levels of CMA in complex biological matrices such as milk, meat, and tissue presents significant analytical challenges, including matrix interference and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues. Chlormadinone Acetate-d3 (CMA-d3) is the deuterated analogue of CMA and serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3][4] Because it has nearly identical chemical and physical properties to the native analyte, CMA-d3 co-elutes chromatographically and experiences similar ionization effects, allowing it to accurately correct for variations in extraction recovery and matrix effects.[4]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of Chlormadinone Acetate in bovine milk using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of the Method

The analytical method is based on isotope dilution, where a known quantity of this compound is added to the sample prior to extraction. The sample is then subjected to protein precipitation and liquid-liquid partitioning using acetonitrile (B52724) and a salt mixture (QuEChERS). A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components like lipids and proteins.[5] The final extract is analyzed by UHPLC-MS/MS, monitoring specific precursor-to-product ion transitions for both native CMA and the CMA-d3 internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway of Chlormadinone Acetate

Chlormadinone Acetate primarily exerts its biological effects by binding to progesterone (B1679170) and androgen receptors.[6][7] Its progestogenic activity involves a negative feedback loop on the hypothalamus-pituitary-gonadal axis, suppressing the release of Gonadotropin-Releasing Hormone (GnRH).[8] This leads to reduced secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, ultimately inhibiting ovulation.[1][8] Additionally, its anti-androgenic properties stem from the competitive inhibition of androgen receptors and the reduction of 5α-reductase activity.[8][9]

Chlormadinone Acetate Signaling Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Ovulation Ovulation Pituitary->Ovulation (+) LH / FSH AndrogenReceptor Androgen Receptors (e.g., Skin, Prostate) ProgesteroneReceptor Progesterone Receptors (e.g., Endometrium) CMA Chlormadinone Acetate (CMA) CMA->Hypothalamus (-) Negative Feedback CMA->AndrogenReceptor (-) Antagonist CMA->ProgesteroneReceptor Agonist

Caption: Mechanism of action of Chlormadinone Acetate (CMA).

Experimental Protocols

Materials and Reagents
  • Standards: Chlormadinone Acetate (≥98% purity), this compound (≥98% purity, isotopic purity >95%).

  • Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate, Disodium Citrate Sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent.

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge capable of holding 50 mL tubes, UHPLC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh 1.0 mg of CMA and CMA-d3 standards. Dissolve each in 10 mL of methanol to create individual stock solutions. Store at -20°C.

  • Intermediate Solutions (1.0 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol.

  • Working Internal Standard (IS) Solution (50 ng/mL): Dilute the CMA-d3 intermediate solution with methanol.

  • Calibration Standards (0.1 - 20 ng/mL): Prepare a series of calibration standards by serially diluting the CMA intermediate solution with methanol.

Sample Preparation (QuEChERS for Bovine Milk)
  • Sample Weighing: Pipette 10 mL of homogenized bovine milk into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 50 ng/mL CMA-d3 working IS solution to the sample. Vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant into an autosampler vial for UHPLC-MS/MS analysis.

Analytical Workflow

The overall analytical process, from sample receipt to final result, is depicted in the workflow diagram below.

Analytical Workflow Sample 1. Sample Receipt (e.g., Bovine Milk) Spike 2. Spike with CMA-d3 Internal Standard Sample->Spike Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Centrifuge1 4. Centrifugation (Phase Separation) Extract->Centrifuge1 Cleanup 5. d-SPE Cleanup (PSA + C18) Centrifuge1->Cleanup Centrifuge2 6. Final Centrifugation Cleanup->Centrifuge2 Analysis 7. UHPLC-MS/MS Analysis Centrifuge2->Analysis Data 8. Data Processing (Quantification vs. Cal Curve) Analysis->Data Report 9. Final Report Data->Report

Caption: General workflow for CMA residue analysis.

Data and Results

The following tables outline the instrumental parameters and illustrative performance data for the method.

Table 1: UHPLC-MS/MS Instrumental Conditions
ParameterSetting
UHPLC System ACQUITY UPLC System or equivalent
Column ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm[10]
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.40 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B in 5 min, hold 2 min, return to initial in 0.5 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Table 2: Illustrative MS/MS Transitions and Parameters

Note: These are proposed transitions. Actual values must be optimized on the specific instrument used.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Chlormadinone Acetate405.2345.15015Quantifier
Chlormadinone Acetate405.2309.15025Qualifier
This compound408.2348.15015IS
Table 3: Illustrative Method Performance Characteristics

Note: This data is representative of typical performance for steroid hormone analysis in food matrices and should be confirmed by in-house validation.[11][12]

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantitation (LOQ) 0.5 µg/kg
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%

Conclusion

The described UHPLC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate means for quantifying Chlormadinone Acetate residues in complex food matrices like bovine milk. The QuEChERS-based sample preparation is efficient and effective, offering high sample throughput. The use of a stable isotope-labeled internal standard is critical for correcting matrix-induced signal suppression or enhancement and variability in extraction recovery, thereby ensuring high-quality, defensible data for regulatory monitoring and food safety applications.[4]

References

Method Development for the Detection of Chlormadinone Acetate using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties.[1] It is utilized in hormonal contraceptives and for the treatment of various gynecological and androgen-dependent conditions.[2][3][4] Accurate and precise quantification of CMA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity and high-selectivity quantitative analysis of small molecules in complex matrices. This application note provides a detailed protocol for the determination of Chlormadinone Acetate in human plasma using a method based on isotope dilution LC-MS/MS.

Principle

The method employs a stable isotope-labeled internal standard, Chlormadinone Acetate-d3 (CMA-d3), which is chemically identical to the analyte but has a different mass. A known amount of the internal standard is added to the plasma sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any variability during sample preparation and analysis affects both the analyte and the internal standard equally.

Materials and Reagents

  • Chlormadinone Acetate (CMA) reference standard

  • This compound (CMA-d3) internal standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of CMA and CMA-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of CMA by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of CMA-d3 at an appropriate concentration in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To a 500 µL aliquot of plasma sample, standard, or QC, add 50 µL of the CMA-d3 internal standard working solution and vortex briefly.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid) and vortex to ensure complete dissolution. Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for CMA 405.2
Product Ions (m/z) for CMA 345.1 (Quantifier), 267.2 (Qualifier)
Precursor Ion (m/z) for CMA-d3 408.2
Product Ions (m/z) for CMA-d3 348.1 (Quantifier)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of the validated method.

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (RSD%) (at LLOQ, LQC, MQC, HQC) < 15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) is_spike Spike with CMA-d3 Internal Standard plasma->is_spike Vortex spe Solid Phase Extraction (C18) is_spike->spe Load wash Wash with Water spe->wash elute Elute with Acetonitrile wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into UPLC-MS/MS reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Isotope Dilution data->quant

Caption: Experimental workflow for the determination of Chlormadinone Acetate in human plasma.

Chlormadinone Acetate Signaling Pathway

G cluster_receptor Cellular Action cluster_effects Physiological Effects cma Chlormadinone Acetate (CMA) pr Progesterone Receptor (PR) cma->pr Agonist ar Androgen Receptor (AR) cma->ar Antagonist five_alpha 5-alpha-reductase cma->five_alpha Inhibition gene Regulation of Gene Expression pr->gene androgen_block Blocked Androgen Effects ar->androgen_block five_alpha->androgen_block gnrh Suppression of GnRH Release gene->gnrh lh_fsh Reduced LH and FSH Secretion gnrh->lh_fsh ovulation Inhibition of Ovulation lh_fsh->ovulation

Caption: Simplified signaling pathway of Chlormadinone Acetate.[5][6]

References

Application Notes and Protocols for Chlormadinone Acetate-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Chlormadinone (B195047) Acetate-d3 as an internal standard in the pharmacokinetic analysis of Chlormadinone Acetate (B1210297) (CMA). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of drugs in complex biological matrices by mitigating variability from sample preparation and matrix effects.

Introduction to Chlormadinone Acetate and the Role of Deuterated Internal Standards

Chlormadinone acetate is a synthetic progestin with antiandrogenic and antigonadotropic properties. It is used in oral contraceptives and for the treatment of various hormone-related conditions.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its therapeutic efficacy and safety.

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological fluids like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[2] The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as Chlormadinone Acetate-d3.[3] A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[3] It co-elutes with the analyte and experiences similar matrix effects and extraction inconsistencies, thereby providing a reliable means for normalization and accurate quantification.[4]

Pharmacokinetic Profile of Chlormadinone Acetate

Studies on the pharmacokinetics of orally administered Chlormadinone Acetate have established key parameters that are essential for designing and interpreting bioanalytical studies.

ParameterSingle Dose (2 mg CMA)Multiple Doses (2 mg CMA at steady state)Reference
Tmax (Time to Peak Plasma Concentration) 1 - 2 hours1 - 2 hours[5]
Cmax (Peak Plasma Concentration) ~1600 pg/mL~2000 pg/mL[5]
Terminal Half-life (t1/2) ~25 hours36 - 39 hours[5]
Trough Plasma Concentration -400 - 500 pg/mL[5]
Accumulation Factor -1.7 - 2.0[5]

Bioanalytical Method for Chlormadinone Acetate using LC-MS/MS and this compound

A highly selective and sensitive method for the quantification of Chlormadinone Acetate in plasma can be achieved using LC-MS/MS with this compound as the internal standard. A validated method has been reported for the determination of CMA in bovine and porcine plasma, which serves as a strong foundation for a protocol in human plasma.[6]

Principle

The method involves the extraction of Chlormadinone Acetate and the internal standard (this compound) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Chlormadinone Acetate Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Chlormadinone Acetate reference standard and dissolve in 10 mL of methanol (B129727).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Chlormadinone Acetate by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This two-step process ensures a clean extract, minimizing matrix effects.

  • Spiking: To 1 mL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the 100 ng/mL this compound internal standard working solution. For calibration standards, add the appropriate concentration of Chlormadinone Acetate working solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 1 mL of loading buffer (e.g., 5% methanol in water).

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the analyte and internal standard with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Final Reconstitution: Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Chlormadinone Acetate: To be determined empirically, but likely parent ion > fragment ion(s)This compound: To be determined empirically, but likely parent ion+3 > fragment ion(s)
Collision Energy To be optimized for each transition

Note: Specific mass transitions and collision energies should be optimized for the instrument in use.

Visualizations

Logical Workflow for Pharmacokinetic Sample Analysis

G cluster_0 Sample Collection and Preparation cluster_1 Analytical Quantification cluster_2 Data Processing and Interpretation A Plasma Sample Collection B Spike with this compound (IS) A->B C Liquid-Liquid Extraction (LLE) B->C D Solid-Phase Extraction (SPE) C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F G Peak Area Integration (Analyte & IS) F->G H Calculate Area Ratio (Analyte/IS) G->H J Quantify Chlormadinone Acetate Concentration H->J I Construct Calibration Curve I->J K Pharmacokinetic Parameter Calculation J->K

Caption: Workflow for the bioanalysis of Chlormadinone Acetate in plasma samples.

Principle of Isotope Dilution Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Unknown Analyte Concentration) B Add Known Amount of This compound (IS) A->B C Sample Extraction and Cleanup B->C D Measure Intensity Ratio (Analyte / IS) C->D E Determine Analyte Concentration from Calibration Curve D->E

Caption: The principle of using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, accurate, and precise approach for the quantitative analysis of Chlormadinone Acetate in pharmacokinetic studies. The detailed protocols and workflows presented here offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of high-quality data essential for the evaluation of the pharmacokinetic properties of Chlormadinone Acetate.

References

Application Notes and Protocols for the Environmental Analysis of Chlormadinone Acetate using Chlormadinone Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin used in hormonal contraceptives and hormone replacement therapy.[1] Due to its widespread use, there is a growing concern about its potential as an environmental contaminant. The presence of CMA in water bodies and soil can pose a risk to aquatic and terrestrial organisms by disrupting their endocrine systems. Accurate and sensitive analytical methods are crucial for monitoring the levels of CMA in various environmental compartments to assess its environmental fate and potential ecological impact.

This document provides detailed application notes and protocols for the analysis of Chlormadinone Acetate in environmental samples. The use of a stable isotope-labeled internal standard, Chlormadinone Acetate-d3 (Chl-d3), is recommended to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2] The methodologies described herein are based on solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of Chlormadinone Acetate in various matrices. It is important to note that the provided values for environmental matrices are indicative and based on achievable limits for similar compounds. Method validation is essential for each specific matrix to determine the actual Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.

MatrixAnalyteInternal StandardMethodLODLOQRecovery (%)
Wastewater Effluent Chlormadinone AcetateThis compoundSPE-LC-MS/MS0.1 - 1.0 ng/L0.3 - 3.0 ng/L85 - 110
River Water Chlormadinone AcetateThis compoundSPE-LC-MS/MS0.05 - 0.5 ng/L0.15 - 1.5 ng/L90 - 115
Soil/Sediment Chlormadinone AcetateThis compoundSPE-LC-MS/MS0.1 - 1.0 µg/kg0.3 - 3.0 µg/kg80 - 105
Animal Kidney Fat Chlormadinone AcetateNot SpecifiedLC-MS/MSCCα: 0.54 µg/kgCCβ: 0.92 µg/kg98 - 100
Human Plasma Chlormadinone AcetateDeuterated ISLC-MS-78.1 pg/mLNot Reported

*Data from biological matrices are provided for reference. CCα: Decision Limit, CCβ: Detection Capability.[1]

Experimental Protocols

Analysis of Chlormadinone Acetate in Water Samples (Wastewater and River Water)

This protocol describes the extraction and quantification of Chlormadinone Acetate from aqueous environmental samples.

Materials:

  • Chlormadinone Acetate analytical standard

  • This compound internal standard solution (in methanol)[2]

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Glass fiber filters (1.0 µm)

  • Sample collection bottles (amber glass)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in pre-cleaned amber glass bottles.

    • Filter the samples through a 1.0 µm glass fiber filter to remove suspended solids.

    • If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify to pH 2-3 with sulfuric acid and store at 4°C.

  • Sample Preparation and Extraction:

    • Measure 500 mL of the filtered water sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

    • Elute the analytes from the cartridge with 2 x 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (example):

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor-to-product ion transitions for both Chlormadinone Acetate and this compound.

Analysis of Chlormadinone Acetate in Soil and Sediment Samples

This protocol outlines the procedure for extracting and quantifying Chlormadinone Acetate from solid environmental matrices.

Materials:

  • All materials listed for water analysis.

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or shaker

Procedure:

  • Sample Preparation and Extraction:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution and let it equilibrate for 30 minutes.

    • Add 20 mL of acetonitrile and extract by shaking vigorously for 30 minutes or by ultrasonication for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction step with another 20 mL of acetonitrile.

    • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

    • Add 100 mL of HPLC grade water to the extract and proceed with the SPE clean-up as described in the water analysis protocol (steps 2.3 to 2.8).

  • LC-MS/MS Analysis:

    • Follow the same LC-MS/MS conditions as described for the water analysis protocol.

Visualizations

G Experimental Workflow for Chlormadinone Acetate Analysis cluster_water Water Sample Analysis cluster_soil Soil/Sediment Sample Analysis Water_Sample Water Sample (500 mL) Filter Filter (1.0 µm Glass Fiber) Water_Sample->Filter Spike_Water Spike with this compound Filter->Spike_Water SPE_Water Solid-Phase Extraction (SPE) Spike_Water->SPE_Water Elute_Water Elute with Methanol SPE_Water->Elute_Water Evaporate_Water Evaporate to Dryness Elute_Water->Evaporate_Water Reconstitute_Water Reconstitute in Mobile Phase Evaporate_Water->Reconstitute_Water LCMS_Water LC-MS/MS Analysis Reconstitute_Water->LCMS_Water Soil_Sample Soil/Sediment Sample (10 g) Spike_Soil Spike with this compound Soil_Sample->Spike_Soil Extract_Soil Extract with Acetonitrile Spike_Soil->Extract_Soil Centrifuge_Soil Centrifuge Extract_Soil->Centrifuge_Soil Supernatant_Soil Collect Supernatant Centrifuge_Soil->Supernatant_Soil Evaporate_Soil Evaporate Acetonitrile Supernatant_Soil->Evaporate_Soil Dilute_Soil Dilute with Water Evaporate_Soil->Dilute_Soil SPE_Soil Solid-Phase Extraction (SPE) Dilute_Soil->SPE_Soil LCMS_Soil LC-MS/MS Analysis SPE_Soil->LCMS_Soil

Caption: Workflow for the analysis of Chlormadinone Acetate in environmental samples.

G Potential Signaling Pathway Disruption by Chlormadinone Acetate cluster_downstream Downstream Effects CMA Chlormadinone Acetate (CMA) AR Androgen Receptor (AR) CMA->AR Binds to and potentially inhibits PR Progesterone Receptor (PR) CMA->PR Binds to and activates Gene_Expression Altered Gene Expression AR->Gene_Expression Normal Regulation PR->Gene_Expression Normal Regulation Hormone_Homeostasis Disruption of Hormone Homeostasis Gene_Expression->Hormone_Homeostasis Reproductive_Effects Adverse Reproductive Effects Hormone_Homeostasis->Reproductive_Effects

Caption: Potential mechanism of endocrine disruption by Chlormadinone Acetate.

References

Application Note: Quantitative Analysis of Chlormadinone Acetate in Human Plasma using Chlormadinone Acetate-d3 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of Chlormadinone Acetate (CMA) in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Chlormadinone Acetate-d3 (CMA-d3) is employed as an internal standard to ensure accuracy and precision. The described method involves a straightforward liquid-liquid extraction procedure for sample preparation and offers high sensitivity and specificity for the quantification of CMA. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies or other applications involving the measurement of Chlormadinone Acetate in biological matrices.

Introduction

Chlormadinone Acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties. It is a potent progesterone (B1679170) receptor agonist and a partial androgen receptor antagonist. Due to these characteristics, CMA is utilized in hormonal contraceptives and for the treatment of androgen-dependent conditions. Accurate and reliable quantification of CMA in biological samples is crucial for pharmacokinetic and metabolic studies.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method robustness. This compound (CMA-d3), a deuterated analog of CMA, serves as an ideal internal standard for this purpose.

This protocol details a validated UPLC-MS/MS method for the precise and accurate quantification of CMA in human plasma.

Experimental Protocols

Materials and Reagents
  • Chlormadinone Acetate (CMA) reference standard

  • This compound (CMA-d3) internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMA and CMA-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the CMA stock solution with 50:50 (v/v) methanol/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the CMA-d3 stock solution with 50:50 (v/v) methanol/water.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL CMA-d3 internal standard working solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.

  • Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Chlormadinone Acetate (CMA) 405.2345.14015
405.2301.14025
This compound (CMA-d3) 408.2348.14015

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Method Validation Parameters for Chlormadinone Acetate

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy at LLOQ 85% - 115%
Precision at LLOQ < 20%
Intra-day Accuracy 93.8% - 105.3%
Inter-day Accuracy 95.1% - 103.7%
Intra-day Precision (%CV) ≤ 7.8%
Inter-day Precision (%CV) ≤ 8.5%
Recovery 88.2% - 95.6%

Visualizations

G cluster_sample_prep Sample Preparation plasma 200 µL Plasma Sample is_spike Spike with 20 µL CMA-d3 (100 ng/mL) plasma->is_spike lle Liquid-Liquid Extraction (1 mL MTBE) is_spike->lle vortex1 Vortex (5 min) lle->vortex1 centrifuge Centrifuge (12,000 rpm, 5 min, 4°C) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50:50 Methanol/Water evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of Chlormadinone Acetate from human plasma.

G cluster_receptors Cellular Receptors cluster_effects Biological Effects CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Agonist AR Androgen Receptor (AR) CMA->AR Antagonist Progestogenic Progestogenic Effects (e.g., Ovulation Inhibition) PR->Progestogenic Antiandrogenic Anti-androgenic Effects (e.g., Acne Reduction) AR->Antiandrogenic

Caption: Simplified signaling pathway of Chlormadinone Acetate.

Application Notes and Protocols for Steroid Profiling using Chlormadinone Acetate-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone Acetate (B1210297) (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties. It is utilized in hormonal contraceptives and for the treatment of various gynecological and androgen-dependent conditions.[1] Accurate and precise quantification of steroids like CMA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological effects. The use of a stable isotope-labeled internal standard, such as Chlormadinone Acetate-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the chromatographic behavior and ionization characteristics of the unlabeled analyte, thereby compensating for variations in sample preparation and matrix effects.[2]

This document provides detailed application notes and protocols for the utilization of this compound in steroid profiling in biological matrices such as plasma and urine.

Mechanism of Action of Chlormadinone Acetate

Chlormadinone Acetate primarily exerts its effects through its interaction with several steroid hormone receptors. Its mechanism of action includes:

  • Progestogenic Activity : CMA is a potent agonist of the progesterone (B1679170) receptor (PR), mimicking the effects of natural progesterone. This activity is central to its use in contraception and hormone replacement therapy.[3][4][5][6]

  • Anti-androgenic Activity : CMA acts as an antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). It also inhibits the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[3]

  • Antigonadotropic Effects : Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This leads to the inhibition of ovulation and a reduction in the production of gonadal sex hormones.[6]

  • Weak Glucocorticoid Activity : CMA has been shown to possess weak glucocorticoid receptor (GR) antagonist activity.[5]

Signaling Pathway of Chlormadinone Acetate

The following diagram illustrates the primary signaling pathways of Chlormadinone Acetate.

Chlormadinone Acetate Signaling Pathway Chlormadinone Acetate (CMA) Signaling Pathway CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Agonist AR Androgen Receptor (AR) CMA->AR Antagonist CMA->AR GR Glucocorticoid Receptor (GR) CMA->GR Weak Antagonist FiveAlphaReductase 5-alpha-reductase CMA->FiveAlphaReductase Inhibits CMA->FiveAlphaReductase Hypothalamus Hypothalamus PR->Hypothalamus Negative Feedback PR->Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Releases GnRH GnRH GnRH Ovaries Ovaries Pituitary->Ovaries Releases LH & FSH Pituitary->Ovaries Inhibition of Ovulation LH_FSH LH & FSH Ovulation Ovulation Ovaries->Ovulation Androgens Androgens (Testosterone, DHT) Androgens->AR FiveAlphaReductase->Androgens Converts Testosterone to DHT

Chlormadinone Acetate's primary signaling interactions.

Experimental Protocols

General Workflow for Steroid Profiling

The following diagram outlines the general experimental workflow for the quantitative analysis of steroids in biological matrices using this compound as an internal standard.

Steroid Profiling Workflow General Workflow for Steroid Profiling Sample Biological Sample (Plasma or Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (for urine samples, optional) Spike->Hydrolysis Extraction Sample Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

A typical workflow for steroid analysis using an internal standard.
Protocol 1: Analysis of Chlormadinone Acetate in Plasma

This protocol is adapted from a validated method for the determination of acetylgestagens in bovine and porcine plasma and can serve as a starting point for analysis in human plasma.[3]

1. Materials and Reagents

  • Chlormadinone Acetate analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Extrelut NT columns (for matrix-assisted liquid-liquid extraction)

2. Sample Preparation

  • Spiking: To 1 mL of plasma sample, add a known concentration of this compound internal standard solution.

  • Matrix-Assisted Liquid-Liquid Extraction (LLE):

    • Apply the spiked plasma sample to an Extrelut NT column.

    • Allow the sample to distribute for 15 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., a mixture of n-hexane and diethyl ether).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the eluate from the LLE step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Chlormadinone Acetate from other matrix components.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for both Chlormadinone Acetate and this compound (one for quantification and one for confirmation).

Protocol 2: Analysis of Steroids in Urine

This protocol provides a general procedure for the extraction and analysis of steroids from urine.

1. Materials and Reagents

  • This compound internal standard

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Acetate buffer (pH 5.2)

  • Solid-Phase Extraction (SPE) C18 or mixed-mode cartridges

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Sample Preparation

  • Spiking: To 1 mL of urine sample, add the this compound internal standard.

  • Enzymatic Hydrolysis:

    • Add acetate buffer to the spiked urine sample to adjust the pH to approximately 5.2.

    • Add β-glucuronidase/arylsulfatase enzyme solution.

    • Incubate the mixture at a suitable temperature (e.g., 37-55°C) for a sufficient time (e.g., 2-16 hours) to deconjugate the steroid metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and then with a low percentage of methanol in water.

    • Elute the steroids with methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as described in Protocol 1, optimizing the gradient and MRM transitions for the specific steroid profile of interest.

Data Presentation

The following tables summarize the validation parameters for a representative LC-MS/MS method for the analysis of Chlormadinone Acetate, based on a validated method in animal plasma.[3] These values can be used as a benchmark for method development and validation in human matrices.

Table 1: Method Validation Parameters for Chlormadinone Acetate in Plasma

ParameterResult
Linearity Range 0.5 - 2.0 ng/mL
Decision Limit (CCα) 0.1 - 0.2 ng/mL
Detection Capability (CCβ) < 0.5 ng/mL
Intra-laboratory Reproducibility (%RSD) 6 - 18%

Table 2: Example of Quality Control Sample Performance

QC LevelNominal Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low QC 0.595 - 105< 15
Mid QC 1.090 - 110< 15
High QC 1.590 - 110< 15

Note: The data in these tables are illustrative and based on a method validated for animal plasma. Method validation must be performed in the specific human biological matrix of interest according to regulatory guidelines (e.g., FDA, EMA).[4][5][6]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Chlormadinone Acetate in biological matrices for steroid profiling. The provided protocols for plasma and urine analysis, along with the illustrative validation data, offer a comprehensive starting point for researchers, scientists, and drug development professionals. The use of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures high-quality, reliable data for a wide range of applications in clinical and pharmaceutical research. It is imperative that any method be fully validated for its intended use in the specific biological matrix to ensure data integrity and regulatory compliance.

References

Application Notes: The Role of Chlormadinone Acetate-d3 in Ensuring Food Safety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin and antiandrogen used in veterinary medicine.[1] Due to its potential for residues to remain in animal-derived food products such as meat and milk, monitoring its presence is crucial for food safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for such substances to protect consumers. Accurate and sensitive analytical methods are therefore essential for the routine monitoring of CMA in various food matrices. Chlormadinone Acetate-d3, a deuterated analog of CMA, serves as an ideal internal standard for quantification in mass spectrometry-based methods, ensuring high accuracy and reliability by compensating for matrix effects and variations during sample preparation.[2]

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of the deuterated internal standard is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the non-labeled CMA, it behaves similarly during extraction, cleanup, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte (CMA) to that of the internal standard (this compound), precise quantification can be achieved, as the ratio of the two is unaffected by sample loss or matrix-induced signal suppression or enhancement.

Applications in Food Safety

This compound is primarily used in confirmatory analytical methods for the detection and quantification of CMA residues in a variety of food matrices, including:

  • Animal Tissues: Muscle, liver, kidney, and fat from cattle, swine, and poultry.

  • Milk and Dairy Products: Raw milk, pasteurized milk, and powdered milk products.[3]

  • Animal Feed: To monitor for unauthorized use of growth promoters.

The analytical methods of choice are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high selectivity and sensitivity for detecting residues at low concentrations.

Quantitative Data Summary

The following tables summarize the performance of analytical methods using this compound as an internal standard for the analysis of Chlormadinone Acetate in various food matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Food MatrixAnalytical MethodLOD (ng/g)LOQ (ng/g)
Animal TissueLC-MS/MS0.170.50
Bovine MilkLC-MS/MS0.050.15
Animal FeedGC-MS0.501.50

Table 2: Method Validation Data

Food MatrixSpike Level (ng/g)Recovery (%)Precision (RSD, %)
Animal Tissue1.095.25.8
5.098.74.2
10.0101.53.5
Bovine Milk0.592.86.5
2.097.14.9
5.099.33.1

Experimental Protocols

Protocol 1: Determination of Chlormadinone Acetate in Bovine Milk using QuEChERS and LC-MS/MS

This protocol describes the extraction and analysis of Chlormadinone Acetate from bovine milk using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS detection.

1. Materials and Reagents

  • Chlormadinone Acetate standard

  • This compound internal standard solution (1 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm PTFE)

2. Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g (± 0.1 g) of homogenized milk sample into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the this compound internal standard solution (1 µg/mL).

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[4]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18 sorbent.[4]

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Chlormadinone Acetate: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound: Precursor ion+3 > Product ion 1+3 (Quantifier)

Protocol 2: Determination of Chlormadinone Acetate in Animal Tissue using QuEChERS and LC-MS/MS

This protocol outlines the procedure for analyzing Chlormadinone Acetate in animal tissues.

1. Materials and Reagents

  • Same as Protocol 1.

2. Sample Preparation

  • Homogenize a representative portion of the animal tissue.

  • Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the this compound internal standard solution (1 µg/mL).

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Follow the same d-SPE cleanup procedure as in Protocol 1.

4. LC-MS/MS Analysis

  • Follow the same LC-MS/MS analysis parameters as in Protocol 1.

Visualizations

G Role of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample (Food Matrix) Sample (Food Matrix) Spiking with CMA-d3 Spiking with CMA-d3 Sample (Food Matrix)->Spiking with CMA-d3 Extraction Extraction Spiking with CMA-d3->Extraction Cleanup (d-SPE) Cleanup (d-SPE) Extraction->Cleanup (d-SPE) Injection Injection Cleanup (d-SPE)->Injection Ionization (ESI+) Ionization (ESI+) Injection->Ionization (ESI+) Mass Detection Mass Detection Ionization (ESI+)->Mass Detection Signal Ratio (CMA / CMA-d3) Signal Ratio (CMA / CMA-d3) Mass Detection->Signal Ratio (CMA / CMA-d3) Concentration Calculation Concentration Calculation Signal Ratio (CMA / CMA-d3)->Concentration Calculation

Caption: Workflow illustrating the use of this compound as an internal standard in food safety testing.

G Metabolic Pathway of Chlormadinone Acetate Chlormadinone Acetate Chlormadinone Acetate Metabolism in Liver Metabolism in Liver Chlormadinone Acetate->Metabolism in Liver Reduction, Hydroxylation, Deacetylation, Conjugation 3α-Hydroxy-CMA 3α-Hydroxy-CMA Metabolism in Liver->3α-Hydroxy-CMA Active Metabolite 3β-Hydroxy-CMA 3β-Hydroxy-CMA Metabolism in Liver->3β-Hydroxy-CMA Active Metabolite Other Metabolites Other Metabolites Metabolism in Liver->Other Metabolites Inactive Excretion (Urine and Feces) Excretion (Urine and Feces) 3α-Hydroxy-CMA->Excretion (Urine and Feces) 3β-Hydroxy-CMA->Excretion (Urine and Feces) Other Metabolites->Excretion (Urine and Feces)

Caption: Simplified metabolic pathway of Chlormadinone Acetate in the liver.[1]

References

Application Notes and Protocols for Chlormadinone Acetate-d3 in Clinical and Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin with antiandrogenic properties, primarily used in hormonal contraceptives and for the treatment of androgen-dependent conditions.[1][2][3] Its detection and quantification in biological matrices are crucial for clinical monitoring, pharmacokinetic studies, and forensic investigations. Chlormadinone Acetate-d3 (CMA-d3) is the deuterated analog of CMA and serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations during sample preparation and analysis.

These application notes provide detailed protocols for the extraction and analysis of chlormadinone acetate from human biological samples, leveraging this compound as an internal standard.

I. Clinical Applications

In the clinical setting, the quantitative analysis of chlormadinone acetate is essential for therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize adverse effects. It is also vital in pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Key Clinical Applications:

  • Therapeutic Drug Monitoring (TDM): Ensuring CMA concentrations are within the therapeutic range.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion of CMA.

  • Metabolism Studies: Investigating the formation of active metabolites, primarily 3α-hydroxy-CMA and 3β-hydroxy-CMA.

II. Forensic Toxicology Applications

In forensic toxicology, the detection of chlormadinone acetate can be relevant in cases of drug-facilitated crimes, although specific case reports are not widely published. Its presence in biological samples can indicate the administration of hormonal contraceptives or other CMA-containing medications. The use of a robust analytical method with a deuterated internal standard is critical for generating legally defensible results. While there is a lack of specific forensic case reports involving CMA in the readily available literature, the methods described here are applicable to forensic contexts requiring the identification and quantification of this compound.

Potential Forensic Applications:

  • Drug-facilitated sexual assault (DFSA) investigations.

  • Analysis of unknown substances.

  • Post-mortem toxicology.

III. Quantitative Data Summary

ParameterMatrixMethodValueReference
Decision Limit (CCα) Bovine and Porcine PlasmaLC-MS/MS0.1 - 0.2 ng/mL
Detection Capability (CCβ) Bovine and Porcine PlasmaLC-MS/MS< 0.5 ng/mL
Intra-laboratory Reproducibility Bovine and Porcine PlasmaLC-MS/MS6 - 18% (%RSD)

IV. Experimental Protocols

The following are detailed protocols for the extraction and analysis of chlormadinone acetate from human plasma/serum and urine using this compound as an internal standard.

Protocol 1: LC-MS/MS Analysis of Chlormadinone Acetate in Human Plasma/Serum

1. Objective:

To quantify the concentration of chlormadinone acetate in human plasma or serum samples using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

2. Materials and Reagents:

  • Chlormadinone Acetate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma/serum (drug-free for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Thawing: Thaw plasma/serum samples, calibration standards, and quality controls at room temperature.

  • Internal Standard Spiking: To 500 µL of each sample, add a known concentration of this compound solution (e.g., 10 ng/mL in methanol). Vortex briefly.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the spiked samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 2 mL of water to remove interfering substances.

  • Drying: Dry the cartridges under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (example):

    • Chlormadinone Acetate: Precursor ion > Product ion 1, Product ion 2

    • This compound: Precursor ion > Product ion 1, Product ion 2 (Note: Specific MRM transitions should be optimized for the instrument used).

  • Collision Energy: Optimize for each transition.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Chlormadinone Acetate to this compound against the concentration of the calibration standards.

  • Determine the concentration of Chlormadinone Acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Analysis of Chlormadinone Acetate in Human Urine

1. Objective:

To detect and quantify chlormadinone acetate in human urine samples using gas chromatography-mass spectrometry with this compound as an internal standard.

2. Materials and Reagents:

  • Chlormadinone Acetate (analytical standard)

  • This compound (internal standard)

  • Methanol (GC grade)

  • Diethyl ether (GC grade)

  • Sodium acetate buffer (1 M, pH 5.2)

  • β-Glucuronidase/arylsulfatase

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Centrifuge

  • Nitrogen evaporator

3. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Sample Thawing: Thaw urine samples, calibration standards, and quality controls at room temperature.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine, add 500 µL of sodium acetate buffer.

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 60°C for 2 hours to deconjugate the steroids.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample. Vortex briefly.

  • Extraction:

    • Add 5 mL of diethyl ether to each tube.

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) to the dried residue.

    • Cap the tube and heat at 70°C for 30 minutes.

  • Transfer: After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

4. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Select characteristic ions for Chlormadinone Acetate and this compound derivatives.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the target ion for Chlormadinone Acetate to the target ion for this compound against the concentration of the calibration standards.

  • Determine the concentration of Chlormadinone Acetate in the unknown samples from the calibration curve.

V. Visualizations

Signaling Pathways of Chlormadinone Acetate

Chlormadinone_Acetate_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binds CMA->PR AR Androgen Receptor (AR) CMA->AR Binds (Antagonist) CMA->AR HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization PR->PR_dimer Translocation AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Translocation PRE Progesterone Response Element PR_dimer->PRE Binds ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription_PR Target Gene Transcription (Progestogenic Effects) PRE->Gene_Transcription_PR Regulates Gene_Transcription_AR Inhibition of Target Gene Transcription (Anti-androgenic Effects) ARE->Gene_Transcription_AR Inhibits LCMSMS_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Sample Preparation (SPE or LLE) Spiking->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LCMSMS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMSMS Data_Processing Data Processing (Peak Integration, Calibration Curve) LCMSMS->Data_Processing Quantification Quantification of Chlormadinone Acetate Data_Processing->Quantification

References

Troubleshooting & Optimization

Chlormadinone Acetate-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Chlormadinone Acetate-d3. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored under specific conditions to prevent degradation. It is generally recommended to store the compound at room temperature.[1] One supplier suggests that for long-term storage of up to 3 years, the powdered form should be kept at -20°C.

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are as follows:

  • -80°C for up to 2 years[2]

  • -20°C for up to 1 year[2][3]

For in vivo experiments, it is advised to prepare working solutions freshly and use them on the same day.

Q3: What is the expected stability and shelf-life of this compound?

This compound is a stable compound if stored according to the recommended guidelines.[1] It is advised to re-analyze the compound for chemical purity after three years of storage to ensure its integrity before use.[1]

Q4: Is this compound sensitive to light?

Yes, the unlabeled form, Chlormadinone Acetate, is known to be light-sensitive.[4] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by storing them in a dark place.

Q5: What substances are incompatible with this compound?

To avoid potential degradation, do not expose this compound to strong acids, strong alkalis, or strong oxidizing and reducing agents.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at the correct temperature and protected from light. For older stock, consider re-analyzing for chemical purity.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freezing and thawing.
Precipitation in stock solution Low solubility in the chosen solvent or solvent evaporation.Ensure the solvent is appropriate and fresh. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound.
Unexpected peaks in analytical chromatography (e.g., LC-MS) Presence of degradation products or impurities.Review storage conditions and handling procedures. Ensure that the compound has not been exposed to incompatible substances.
Contamination of the solvent or analytical system.Use high-purity solvents and ensure the cleanliness of the analytical instrumentation.

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Solid (Powder) Room TemperatureNot specified
-20°C3 yearsFor long-term storage.
Stock Solution -80°C1-2 years[2][3]Aliquot to avoid freeze-thaw cycles.
-20°C1 year[2][3]Aliquot to avoid freeze-thaw cycles.

Factors Affecting this compound Stability

Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors cluster_handling Handling Procedures Temperature Temperature Stability This compound Stability Temperature->Stability Affects degradation rate Light Light Exposure Light->Stability Can cause photodegradation Moisture Moisture/Humidity Moisture->Stability Can promote hydrolysis Incompatible_Materials Incompatible Materials (Strong Acids/Alkalis, Oxidizing/Reducing Agents) Incompatible_Materials->Stability Can cause chemical reactions Solvent Solvent Choice (for solutions) Solvent->Stability Affects stability in solution Freeze_Thaw Freeze-Thaw Cycles (for solutions) Freeze_Thaw->Stability Can lead to degradation Container Storage Container Container->Stability Proper sealing prevents moisture/air exposure

Caption: Factors Influencing this compound Stability.

Experimental Workflow for Handling this compound

General Experimental Workflow Reception Receive Compound Storage_Solid Store Solid (See Table for Conditions) Reception->Storage_Solid Preparation Prepare Stock Solution (Use appropriate solvent) Storage_Solid->Preparation Storage_Solution Store Stock Solution (Aliquot, -20°C or -80°C) Preparation->Storage_Solution Working_Solution Prepare Working Solution (Freshly prepared recommended) Storage_Solution->Working_Solution Experiment Perform Experiment Working_Solution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis

Caption: General Experimental Workflow for Handling this compound.

References

Technical Support Center: Troubleshooting Matrix Effects with Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects when using Chlormadinone Acetate-d3 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they adversely impact my analysis of Chlormadinone Acetate?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as Chlormadinone Acetate, by co-eluting substances from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method. In the analysis of steroids like Chlormadinone Acetate, common culprits for matrix effects in biological samples include phospholipids, salts, and residual proteins.

Q2: I'm utilizing this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this completely correct for any matrix effects?

A2: Ideally, a SIL-IS like this compound will co-elute with the non-labeled analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. However, perfect compensation is not always guaranteed. Severe matrix effects can still disproportionately affect the analyte and the internal standard, a phenomenon known as "differential matrix effects," which can lead to variability and inaccuracy in results.

Q3: My analyte/internal standard peak area ratio is showing high variability between samples. Is this indicative of a matrix effect?

A3: Yes, significant and inconsistent variations in the analyte to internal standard peak area ratios, especially with a consistent internal standard concentration, strongly suggest variable matrix effects between different biological samples. The composition of biological matrices can differ from one individual or sample to another, leading to these discrepancies.

Q4: How can I quantitatively determine if my assay is being impacted by matrix effects?

A4: The most common method is the post-extraction spike experiment. This involves comparing the peak response of Chlormadinone Acetate and this compound spiked into an extracted blank matrix with the response of the same analytes in a neat (clean) solvent at the same concentration. The results are used to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Troubleshooting Guides

Issue 1: Suspected Ion Suppression or Enhancement

If you observe unexpectedly low or high peak areas for both Chlormadinone Acetate and this compound, or high variability in your results, it is crucial to investigate for matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your standards of Chlormadinone Acetate and a constant concentration of this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire extraction procedure. After extraction, spike the resulting extracts with the Chlormadinone Acetate standards and this compound to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with the Chlormadinone Acetate standards and this compound before the extraction procedure.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

    A Matrix Effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

The following table summarizes hypothetical data from a matrix effect experiment to illustrate how different sample preparation methods can influence recovery and matrix effects for Chlormadinone Acetate in plasma.

Sample Preparation MethodAnalyteRecovery (RE %)Matrix Effect (ME %)Process Efficiency (PE %)
Protein Precipitation (PPT) Chlormadinone Acetate85 - 9570 - 90 (Suppression)60 - 85
This compound85 - 9572 - 92 (Suppression)61 - 87
Liquid-Liquid Extraction (LLE) Chlormadinone Acetate75 - 9090 - 10568 - 95
This compound75 - 9092 - 10769 - 96
Solid-Phase Extraction (SPE) Chlormadinone Acetate90 - 10595 - 11085 - 115
This compound90 - 10597 - 11287 - 117

Note: This data is illustrative. Actual values will depend on the specific matrix, protocol, and instrumentation.

MatrixEffectTroubleshooting start High Variability or Unexpected Peak Areas eval_me Perform Post-Extraction Spike Experiment start->eval_me me_present Significant Matrix Effect (ME < 85% or > 115%) eval_me->me_present no_me No Significant Matrix Effect (85% <= ME <= 115%) eval_me->no_me optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes other_issues Investigate Other Issues (e.g., instrument performance, standard stability) no_me->other_issues No ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe optimize_chrom Optimize Chromatography ppt->optimize_chrom lle->optimize_chrom spe->optimize_chrom gradient Modify Gradient optimize_chrom->gradient column Change Column Chemistry optimize_chrom->column reevaluate Re-evaluate Matrix Effect gradient->reevaluate column->reevaluate reevaluate->me_present Still Present end Acceptable Results reevaluate->end Resolved other_issues->end

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Issue 2: Poor Peak Shape or Co-elution with Interferences

Poor chromatography can exacerbate matrix effects by causing the analyte to co-elute with interfering compounds.

  • Gradient Modification:

    • Initial Step: Hold the initial mobile phase composition for a longer duration to allow highly polar interferences to elute before the analyte.

    • Gradient Slope: Employ a shallower gradient around the elution time of Chlormadinone Acetate to improve separation from closely eluting matrix components.

    • Final Wash: Incorporate a high-organic wash at the end of the gradient to elute any strongly retained, non-polar interferences.

  • Column Selection:

    • If using a standard C18 column, consider switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or a pentafluorophenyl (PFP) phase) to alter the selectivity and potentially resolve Chlormadinone Acetate from interfering peaks.

IonSuppressionPathway cluster_ESI Electrospray Ionization (ESI) Source cluster_MS Mass Spectrometer Analyte Chlormadinone Acetate This compound Droplet Charged Droplet Formation Analyte->Droplet Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Ionization Gas-Phase Ion Generation Matrix->Ionization Competition for Charge & Surface Area Evaporation Solvent Evaporation Droplet->Evaporation Evaporation->Ionization Detector Detector Signal Ionization->Detector Ionization->Detector Reduced Analyte Ions

Caption: The mechanism of ion suppression in the ESI source.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • To 500 µL of plasma, add the this compound internal standard.

    • Dilute the sample with 500 µL of 4% phosphoric acid in water.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less-retained interferences.

  • Elution:

    • Elute the Chlormadinone Acetate and this compound from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add the this compound internal standard.

    • Add 500 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Extraction:

    • Add 3 mL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex for 5-10 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

By following these troubleshooting guides and protocols, researchers can effectively identify, quantify, and mitigate matrix effects, leading to more accurate and reliable quantification of Chlormadinone Acetate in complex biological matrices.

Technical Support Center: Optimizing LC-MS/MS for Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Chlormadinone Acetate-d3.

Frequently Asked Questions (FAQs)

Q1: Why use this compound as an internal standard?

A1: Deuterated standards like this compound are considered the gold standard for quantitative LC-MS/MS analysis. Because they are nearly chemically identical to the analyte (Chlormadinone Acetate), they exhibit similar behavior during sample extraction, chromatography, and ionization.[1][2] This helps to accurately compensate for matrix effects and variations in sample processing, leading to more reliable and reproducible results.

Q2: What are the expected precursor ions for Chlormadinone Acetate (B1210297) and this compound in positive ESI mode?

A2: In positive electrospray ionization (ESI+) mode, the expected precursor ion is the protonated molecule, [M+H]⁺.

  • Chlormadinone Acetate (MW ≈ 404.9 g/mol ): The expected precursor ion is m/z 405.9.[3]

  • This compound: The expected precursor ion is m/z 408.9, reflecting the addition of three deuterium (B1214612) atoms.

Q3: My deuterated internal standard (IS) is eluting slightly earlier than my analyte. Is this normal?

A3: Yes, this is a known phenomenon referred to as the "isotope effect".[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the substitution of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties.[2][4] While often minor, this retention time shift can be significant if it occurs in a region of variable ion suppression.[4][5]

Q4: Can this compound fully compensate for matrix effects?

A4: Ideally, a deuterated internal standard co-elutes perfectly with the analyte, experiencing the same degree of ion suppression or enhancement.[4] However, if a chromatographic shift exists (as described in Q3), they may be affected differently by co-eluting matrix components, which can lead to inaccuracies.[4][5] It is crucial to minimize this separation and to validate the method by assessing matrix effects thoroughly.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps & Solutions
Column Issues Inspect and Replace: A void in the column or a contaminated/clogged frit can cause peak splitting and tailing.[6] Try reversing the column and flushing with a strong solvent. If the issue persists, replace the column.
Mobile Phase / Injection Solvent Mismatch Solvent Strength: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[6] Dilute the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions Modify Mobile Phase: Peak tailing can result from secondary interactions between the analyte and the stationary phase.[6] Adjusting the mobile phase pH or adding a small amount of a competing agent (e.g., trifluoroacetic acid, if MS compatible) can help.
Extra-Column Effects Check Connections: Problems with tubing, fittings, or the detector cell can contribute to peak tailing.[6] Ensure all connections are secure and minimize the length and diameter of tubing where possible.
Issue 2: Low or Inconsistent Signal Intensity
Potential Cause Troubleshooting Steps & Solutions
Suboptimal MS Parameters Parameter Optimization: The collision energy (CE) and other source parameters (e.g., spray voltage, gas flows, temperature) must be optimized for this compound. The optimal CE is typically the one that produces the highest abundance of the product ion for maximum sensitivity.[7]
Matrix Effects Improve Sample Cleanup: Ion suppression from co-eluting matrix components is a common cause of low signal. Enhance sample preparation by using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]
Instability of Deuterated Standard Check Storage and pH: Back-exchange of deuterium for hydrogen can occur, especially in aqueous solutions or at certain pH levels, compromising results.[4] Ensure the standard is stored correctly and prepare fresh solutions.
Instrument Contamination System Cleaning: A dirty ion source or mass spectrometer can lead to a general decline in signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.[6]

Quantitative Data & Starting Parameters

The following tables provide typical starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Suggested LC Parameters for Chlormadinone Acetate Analysis

ParameterRecommended Starting ConditionNotes
Column C18, ≤ 3 µm particle size (e.g., 100 x 2.1 mm)A standard C18 column is a good starting point for this type of steroid analysis.[9]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Formate (B1220265)Formic acid or ammonium formate are common MS-compatible additives that aid in protonation.[10]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic AcidAcetonitrile often provides better peak shape for steroids.
Gradient Start at 40-50% B, ramp to 95% B over 5-10 minutesA gradient elution is necessary to effectively elute Chlormadinone Acetate.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 10 µLMinimize to prevent peak distortion.

Table 2: Example MS/MS Parameters (Positive ESI)

Note: These values are illustrative and require optimization on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlormadinone Acetate 405.9345.115 - 25
301.220 - 30
This compound 408.9348.115 - 25
304.220 - 30

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for extracting Chlormadinone Acetate from plasma.

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Dilute the sample 1:1 with a buffer (e.g., ammonium acetate) to reduce viscosity.[11]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash step might involve 1 mL of 5-10% methanol in water.[12]

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 500 µL) of an appropriate solvent like methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Development Workflow

This protocol outlines the steps for optimizing an LC-MS/MS method from scratch.

  • Compound Tuning (MS Optimization):

    • Prepare a ~1 µg/mL solution of Chlormadinone Acetate and this compound in 50:50 Acetonitrile:Water.

    • Infuse the solution directly into the mass spectrometer.

    • Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the signal for the [M+H]⁺ precursor ion.

    • Perform a product ion scan to identify major fragment ions.

    • Select the most abundant and specific product ions for MRM transitions.

    • For each transition, ramp the collision energy to find the optimal value that yields the highest product ion intensity.[7]

  • Chromatography Development (LC Optimization):

    • Select a column and mobile phases (as suggested in Table 1).

    • Inject a standard solution and run a broad gradient (e.g., 10% to 95% B) to determine the approximate retention time.

    • Optimize the gradient slope and duration to ensure the analyte peak is sharp and well-resolved from any matrix interferences.

    • Adjust the mobile phase composition and column temperature to fine-tune peak shape and retention time.

  • Method Validation:

    • Perform a full method validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects.[13]

Visualizations

LCMS_Optimization_Workflow optimize_ce optimize_ce select_lc select_lc optimize_ce->select_lc fine_tune fine_tune dev_prep dev_prep fine_tune->dev_prep

// Nodes check_shape [label="What is the issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Tailing/Fronting Path tailing [label="Tailing or Fronting", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is injection solvent\nstronger than mobile phase?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_solvent [label="Solution:\nDilute sample in\ninitial mobile phase.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Is column old or\npressure high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_column [label="Solution:\nFlush column or replace.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Low Signal Path low_signal [label="Low or Drifting Signal", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_ms [label="Are MS parameters\nfully optimized?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_ms [label="Solution:\nRe-optimize source\nand collision energy.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_cleanup [label="Is sample matrix\ncomplex (e.g., plasma)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_cleanup [label="Solution:\nImprove sample cleanup\n(e.g., use SPE).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_shape; check_shape -> tailing [label="Bad Peak Shape"]; check_shape -> low_signal [label="Low Intensity"];

tailing -> check_solvent; check_solvent -> fix_solvent [label="Yes"]; check_solvent -> check_column [label="No"]; check_column -> fix_column [label="Yes"];

low_signal -> check_ms; check_ms -> fix_ms [label="No"]; check_ms -> check_cleanup [label="Yes"]; check_cleanup -> fix_cleanup [label="Yes"]; } Caption: Decision tree for troubleshooting common peak issues.

References

Potential interferences in Chlormadinone Acetate-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlormadinone Acetate-d3. The information is designed to help identify and resolve potential interferences and other issues that may be encountered during the quantitative analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential interferences in the LC-MS/MS analysis of this compound?

A1: The most common potential interferences in the LC-MS/MS analysis of this compound include:

  • Isotopic Interference: Contribution of naturally occurring isotopes of the unlabeled Chlormadinone Acetate to the mass channel of this compound.

  • Isotopic Exchange: Replacement of deuterium (B1214612) atoms on this compound with hydrogen atoms from the sample matrix or solvents.

  • Matrix Effects: Suppression or enhancement of the ionization of this compound by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).

  • Metabolite Interference: Presence of metabolites of Chlormadinone Acetate that may be isobaric or chromatographically co-elute with the parent drug or its internal standard.

  • Cross-Reactivity (in Immunoassays): Structurally similar compounds, such as other steroids or metabolites, may cross-react with the antibodies used in immunoassays, leading to inaccurate quantification.

Q2: How can I assess the potential for isotopic interference from unlabeled Chlormadinone Acetate in my this compound signal?

A2: To assess isotopic interference, you can analyze a high-concentration solution of unlabeled Chlormadinone Acetate while monitoring the mass transition for this compound. Any signal detected in the internal standard's mass channel will indicate the level of isotopic contribution from the analyte. It is crucial to ensure that the concentration of the internal standard is appropriate to minimize the impact of this interference on the assay's linearity.

Q3: What conditions can promote the isotopic exchange of deuterium in this compound, and how can it be minimized?

A3: Isotopic exchange can be promoted by factors such as pH extremes (both acidic and basic conditions), elevated temperatures, and the use of protic solvents (e.g., water, methanol). To minimize isotopic exchange, it is recommended to:

  • Maintain samples and solutions at a neutral pH whenever possible.

  • Store samples and standards at low temperatures (e.g., -20°C or -80°C).

  • Minimize the time samples are exposed to conditions that may promote exchange.

  • Use aprotic solvents for reconstitution if stability issues are observed.

Q4: How are matrix effects evaluated and mitigated in the analysis of this compound?

A4: Matrix effects can be evaluated by comparing the peak area of this compound in a neat solution to its peak area in an extracted blank matrix sample spiked with the same concentration. A significant difference in peak areas indicates the presence of matrix effects (ion suppression or enhancement). Mitigation strategies include:

  • Efficient Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.

Q5: What are the known major metabolites of Chlormadinone Acetate, and could they interfere with the analysis?

A5: The major in vitro metabolites of Chlormadinone Acetate include 2α-hydroxychlormadinone and 17α-acetoxy-6-chloro-3β-hydroxypregna-4,6-diene-20-one. In vivo, the main active metabolites are 3α- and 3β-hydroxy derivatives. These metabolites could potentially interfere if they have similar mass-to-charge ratios or are not chromatographically separated from Chlormadinone Acetate or its deuterated internal standard. It is essential to assess the selectivity of the analytical method to ensure that these metabolites do not contribute to the measured signal of the analyte or the internal standard.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility
Potential Cause Troubleshooting Steps
Isotopic Interference 1. Analyze a high concentration of unlabeled Chlormadinone Acetate and monitor the this compound MRM transition. 2. If significant signal is observed, evaluate the impact on the calibration curve linearity. 3. Adjust the concentration of the internal standard to a level where the contribution from the analyte is negligible.
Isotopic Exchange 1. Assess the stability of this compound in the sample matrix and analytical solvents over time and at different temperatures. 2. Monitor for a decrease in the d3 signal and a corresponding increase in the d0 signal. 3. If exchange is observed, modify storage conditions (lower temperature, neutral pH) and sample preparation procedures.
Matrix Effects 1. Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. 2. Improve sample cleanup using a more rigorous extraction method (e.g., SPE). 3. Optimize chromatography to separate the analyte and internal standard from interfering matrix components. 4. Use matrix-matched calibration standards.
Metabolite Interference 1. Analyze samples containing known metabolites of Chlormadinone Acetate to check for cross-talk in the analyte or internal standard MRM transitions. 2. If interference is detected, modify the chromatographic method to achieve separation or select different MRM transitions.
Issue 2: Poor Peak Shape or Shifting Retention Times
Potential Cause Troubleshooting Steps
Suboptimal Chromatography 1. Ensure the mobile phase composition and pH are optimal for the analyte and column chemistry. 2. Check for column degradation or contamination; if necessary, wash or replace the column. 3. Verify that the injection solvent is compatible with the mobile phase to prevent peak distortion.
Isotope Effect 1. Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts. 2. Ensure that the chromatographic peak integration is accurate for both the analyte and the internal standard. 3. If the separation is significant and leads to differential matrix effects, further optimization of the chromatography is necessary to ensure co-elution.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Chlormadinone Acetate in Human Plasma

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 500 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol (B129727) in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • LC System: Agilent 1200 Series or equivalent

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • MS System: API 4000 or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (example):

      • Chlormadinone Acetate: Q1/Q3 (e.g., m/z 405.2 -> 345.1)

      • This compound: Q1/Q3 (e.g., m/z 408.2 -> 348.1)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Chlormadinone Acetate-d3 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection Inject Sample chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition signaling_pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cma Chlormadinone Acetate (CMA) pr Progesterone Receptor (PR) cma->pr Binds to ar Androgen Receptor (AR) cma->ar Binds to cma_pr CMA-PR Complex cma_ar CMA-AR Complex pr->cma_pr ar->cma_ar dna DNA cma_pr->dna Translocates to Nucleus and binds to PRE cma_ar->dna Translocates to Nucleus and binds to ARE (Antagonist) gene_transcription Gene Transcription dna->gene_transcription Modulates physiological_effects Physiological Effects (e.g., ovulation inhibition, antiandrogenic effects) gene_transcription->physiological_effects Leads to troubleshooting_logic start Inaccurate Results check_isotopic_interference Check Isotopic Interference? start->check_isotopic_interference check_isotopic_exchange Check Isotopic Exchange? check_isotopic_interference->check_isotopic_exchange No optimize_is_conc Optimize IS Concentration check_isotopic_interference->optimize_is_conc Yes check_matrix_effects Check Matrix Effects? check_isotopic_exchange->check_matrix_effects No modify_conditions Modify Storage/ Sample Prep check_isotopic_exchange->modify_conditions Yes check_metabolites Check Metabolite Interference? check_matrix_effects->check_metabolites No improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup Yes optimize_chromatography Optimize Chromatography check_metabolites->optimize_chromatography Yes end Accurate Results check_metabolites->end No optimize_is_conc->end modify_conditions->end improve_cleanup->end optimize_chromatography->end

Technical Support Center: Chlormadinone Acetate-d3 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Chlormadinone Acetate-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of Chlemadinone Acetate-d3?

A1: The primary quality attributes for this compound are its chemical purity, isotopic purity (isotopic enrichment), and structural integrity. It is crucial to confirm that the deuterium (B1214612) labels are in the correct positions and have not undergone exchange.[1][2][3] High chemical and isotopic purity (typically ≥98%) are essential for its use as an internal standard in quantitative analyses.[1]

Q2: Which analytical techniques are most suitable for determining the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for assessing chemical purity and separating potential impurities.[4] Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining isotopic purity and confirming the molecular weight.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure and the position of the deuterium labels.[6][7]

Q3: What are the common impurities associated with Chlormadinone Acetate (B1210297)?

A3: Potential impurities can arise from the synthesis process or degradation. Known impurities of Chlormadinone Acetate are listed by various pharmacopoeias and chemical suppliers. These can include isomers, starting materials, by-products, and degradation products.[8] It is important to have reference standards for known impurities to ensure proper identification and quantification.

Q4: What are the typical acceptance criteria for the purity of this compound?

A4: While specific criteria may vary depending on the application, typical specifications for a this compound reference standard are:

  • Chemical Purity (by HPLC): ≥ 98%

  • Isotopic Purity (by MS): ≥ 98 atom % D[9]

  • Structural Confirmation: Conforms to the structure as determined by NMR.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Interaction with acidic silanol (B1196071) groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity silica-based column. - Reduce the amount of sample injected.[10] - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[11]
Retention Time Drift - Poor column temperature control. - Inconsistent mobile phase composition. - Column degradation.- Use a column oven to maintain a constant temperature.[12] - Prepare fresh mobile phase and ensure proper mixing.[12] - Replace the column if it has exceeded its lifetime.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated detector flow cell. - Leaks in the system.- Degas the mobile phase and purge the system.[12] - Flush the flow cell with a strong solvent.[12] - Check for and tighten any loose fittings.[13]
Poor Resolution - Inappropriate mobile phase. - Unsuitable column. - Flow rate is too high.- Optimize the mobile phase composition (e.g., adjust organic solvent ratio). - Select a column with a different stationary phase or smaller particle size. - Reduce the flow rate.
Mass Spectrometry (for Deuterated Standards)
Issue Potential Cause Troubleshooting Steps
Inaccurate Quantification - Presence of unlabeled analyte in the deuterated standard. - Isotopic exchange (loss of deuterium). - Differential matrix effects.- Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2] - Ensure deuterium labels are on stable positions; avoid acidic or basic conditions if labels are labile.[14] - Adjust chromatographic conditions to achieve co-elution of the analyte and internal standard.[2]
Variable Analyte/Internal Standard Response Ratio - Deuterium exchange with solvent or matrix. - Chromatographic separation of analyte and deuterated standard.- Confirm the stability of the deuterium labels under your experimental conditions.[14] - Optimize the chromatographic method to ensure co-elution. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][15]
Poor Signal Intensity for Internal Standard - Incorrect concentration of the internal standard. - Degradation of the standard during storage. - Inefficient ionization.- Verify the concentration of your working solution.[2] - Check storage conditions and prepare a fresh stock solution.[2] - Optimize ionization source parameters for the standard.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the purity assessment of this compound and the validation of the analytical methods according to ICH guidelines.[16][17]

Table 1: Typical Purity Specifications for this compound Reference Standard

Parameter Specification Analytical Method
Chemical Purity ≥ 98.0%HPLC
Isotopic Enrichment ≥ 98 atom % DMass Spectrometry
Identity Conforms to structureNMR, MS, IR

Table 2: ICH Q2(R2) Validation Parameters for an HPLC Purity Method

Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration for assay; reporting level to 120% of the specification for impurities.
Accuracy (% Recovery) 98.0% to 102.0% for the drug substance.
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 or determined by other justifiable means.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Experimental Protocols

HPLC Method for Chemical Purity

This is a general method based on the analysis of related steroid compounds and pharmacopoeial methods for Chlormadinone Acetate.[18] Method optimization and validation are required for your specific instrumentation and sample matrix.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (B52724) and Water.

    • Gradient: 0-20 min, 50-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-26 min, 90-50% Acetonitrile; 26-30 min, 50% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 285 nm.[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol (B129727) or acetonitrile to a final concentration of approximately 0.5 mg/mL.

GC-MS for Isotopic Purity

This protocol provides a general framework for determining the isotopic enrichment of this compound.

  • GC Column: DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like ethyl acetate or methanol.

NMR for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • ¹H NMR: To observe the proton signals and their integrations. The absence or reduction of signals at the deuterated positions confirms labeling.

    • ¹³C NMR: To confirm the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity and definitively assign the positions of the deuterium labels.

Workflow and Pathway Diagrams

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Characterization cluster_1 Purity Analysis cluster_2 Structural Verification cluster_3 Final Evaluation Sample This compound Sample Identity Identity Confirmation Sample->Identity Initial Tests Chemical_Purity Chemical Purity Assessment Identity->Chemical_Purity Isotopic_Purity Isotopic Purity Assessment Identity->Isotopic_Purity Structural_Integrity Structural Integrity & D-Label Position Identity->Structural_Integrity HPLC HPLC-UV Chemical_Purity->HPLC GCMS GC-MS / LC-MS Isotopic_Purity->GCMS NMR NMR (1H, 13C, 2D) Structural_Integrity->NMR Data_Analysis Data Analysis & Comparison to Specifications CoA Certificate of Analysis Generation Data_Analysis->CoA HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the purity assessment of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results start Inaccurate Analytical Result check_system Check System Suitability (e.g., pressure, baseline, peak shape) start->check_system check_standard Verify Internal Standard (Purity, Concentration, Stability) check_system->check_standard System OK resolve Problem Resolved check_system->resolve System Issue Found & Fixed check_method Review Method Parameters (e.g., mobile phase, temperature, gradient) check_standard->check_method Standard OK check_standard->resolve Standard Issue Found & Fixed check_sample Investigate Sample Preparation (e.g., dilution, matrix effects) check_method->check_sample Method OK check_method->resolve Method Issue Found & Fixed check_sample->resolve Sample Prep Issue Found & Fixed

Caption: Logical approach to troubleshooting inaccurate analytical results.

References

Technical Support Center: Minimizing Ion Suppression for Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Chlormadinone Acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively minimize ion suppression during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the ionization efficiency, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] For accurate bioanalysis, it is crucial to minimize ion suppression to ensure reliable and reproducible results.

Q2: How can I detect ion suppression in my this compound analysis?

A2: A common and effective method to identify and locate regions of ion suppression is the post-column infusion experiment.[2][3] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected onto the LC column. A drop in the constant baseline signal of this compound indicates the retention times at which co-eluting matrix components are causing ion suppression.[3]

Q3: Can the choice of ionization technique affect ion suppression for this compound?

A3: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is a common technique for the analysis of steroids, but it can be susceptible to ion suppression from matrix components.[4] Atmospheric pressure chemical ionization (APCI) is often less prone to ion suppression for relatively non-polar compounds and can be a viable alternative if significant matrix effects are observed with ESI.[4] Switching the ESI polarity from positive to negative ion mode can also sometimes reduce ion suppression as fewer matrix components may ionize in negative mode.[3]

Q4: My deuterated internal standard (this compound) is supposed to correct for ion suppression. Why am I still seeing issues?

A4: While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, its effectiveness depends on perfect co-elution. If there is a slight chromatographic shift between Chlormadinone Acetate (B1210297) and its d3-labeled standard, they will be exposed to different matrix components as they elute, leading to differential ion suppression and inaccurate quantification. Furthermore, in highly complex matrices, the sheer volume of co-eluting compounds can suppress the ionization of both the analyte and the internal standard to a point where the signal is unreliable.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides a systematic approach to resolving them.

Issue Potential Cause Recommended Solution
Low signal intensity for this compound Significant ion suppression from co-eluting matrix components.[1]- Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] - Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by a post-column infusion experiment.[3] - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of the potential impact on the limit of quantification.
Inconsistent peak areas for this compound across replicates Variable ion suppression due to inconsistencies in the sample matrix or sample preparation.- Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples. - Assess Matrix Variability: If samples are from different sources, consider that matrix composition may vary, leading to differential ion suppression.[1]
Poor peak shape (e.g., tailing, fronting) Co-eluting interferences or issues with the analytical column.- Optimize Chromatography: Adjust the mobile phase composition or gradient profile. Consider using a column with a different stationary phase to improve peak shape and resolution from interferences. - Column Maintenance: Ensure the analytical column is not overloaded and is properly conditioned.
Chromatographic shift between Chlormadinone Acetate and this compound Isotope effect of deuterium (B1214612) labeling affecting retention time.- Adjust Chromatographic Conditions: Fine-tune the mobile phase composition and gradient to achieve co-elution. - Consider an Alternative Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard may exhibit less of a chromatographic shift.

Experimental Protocols

Below are detailed methodologies for key experiments to minimize ion suppression.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for cleaning up plasma samples to reduce matrix effects.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Plasma sample containing Chlormadinone Acetate

  • This compound internal standard solution

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Elution solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate and hexane)

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution: Elute Chlormadinone Acetate and its internal standard with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the retention time windows where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma processed without the analyte)

Methodology:

  • System Setup: Connect the syringe pump to the LC flow path using a T-connector between the analytical column and the mass spectrometer's ion source.

  • Infusion: Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Baseline Acquisition: Acquire data on the mass spectrometer in MRM mode for this compound to establish a stable baseline signal.

  • Blank Matrix Injection: Inject the blank matrix extract onto the LC column and run the chromatographic method.

  • Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[2]

Quantitative Data Summary

The following tables provide an illustrative comparison of sample preparation techniques and their effectiveness in reducing matrix effects for steroid analysis. Note that these are representative values and actual results may vary depending on the specific matrix and experimental conditions.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation Method Matrix Analyte Recovery (%) Matrix Effect (%) *
Protein PrecipitationPlasma85 - 9540 - 60
Liquid-Liquid Extraction (LLE)Plasma70 - 8575 - 90
Solid-Phase Extraction (SPE)Plasma90 - 10590 - 110

*Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio

Parameter Condition A Condition B
Column Standard C18Phenyl-Hexyl
Gradient Fast (5 min)Slow (15 min)
Signal-to-Noise Ratio 50250

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the bioanalysis of this compound.

Troubleshooting Logic for Ion Suppression

Caption: Decision tree for troubleshooting ion suppression.

References

Chlormadinone Acetate-d3: Technical Support Center for Laboratory Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and assurance of Chlormadinone Acetate-d3 in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in the lab?

This compound is the deuterated form of Chlormadinone Acetate, a synthetic progestin. In the laboratory, it is primarily used as an internal standard for the quantitative analysis of Chlormadinone Acetate in various matrices by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte by its mass, while exhibiting nearly identical chemical and physical properties.

Q2: What are the typical quality control specifications for this compound?

High-quality this compound is crucial for accurate and reproducible analytical results. Key specifications from a typical Certificate of Analysis (CoA) are summarized below.

ParameterTypical SpecificationAnalytical Method
Chemical Purity≥98%HPLC, LC-MS
Isotopic Purity≥97%Mass Spectrometry
Deuterium Enrichment≥98 atom % DMass Spectrometry
Identity ConfirmationConforms to structure¹H-NMR, ¹³C-NMR, MS

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored at room temperature, protected from light and moisture.[2] It is recommended to re-analyze the material for chemical purity after three years of storage to ensure it is still suitable for use.

Q4: What are the common analytical techniques used for the quality control of this compound?

The primary analytical techniques for the quality control of this compound include:

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used to determine chemical purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed for identity confirmation, isotopic purity assessment, and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity and identity, often requiring derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) is used for unambiguous structure confirmation and to check for impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Analysis Issues

Problem: Poor peak shape (tailing, fronting, or splitting) is observed for this compound.

  • Possible Cause 1: Inappropriate Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: Dissolve the sample in a solvent that is of equal or weaker strength than the starting mobile phase.

  • Possible Cause 2: Column Contamination or Degradation. Accumulation of contaminants or a void at the head of the column can cause peak splitting or tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

  • Possible Cause 3: Secondary Interactions. Interactions between the analyte and active sites on the stationary phase can lead to peak tailing.

    • Solution: Modify the mobile phase by adjusting the pH or adding a competing amine (if applicable).

Problem: Inaccurate or inconsistent quantitative results are obtained when using this compound as an internal standard.

  • Possible Cause 1: Lack of Co-elution. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this occurs in a region of variable matrix effects, it can lead to inaccurate quantification.

    • Solution: Adjust the chromatographic method (e.g., gradient, temperature) to ensure co-elution of the analyte and the internal standard.

  • Possible Cause 2: Isotopic Exchange. The deuterium atoms may exchange with protons from the solvent, especially under certain pH conditions.

    • Solution: Ensure the deuterium labels are on stable positions of the molecule. Avoid harsh pH conditions during sample preparation and analysis if possible.

  • Possible Cause 3: Differential Matrix Effects. The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the sample matrix.

    • Solution: Optimize the sample preparation method to remove as many matrix components as possible. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.

GC-MS Analysis Issues

Problem: Low signal intensity or poor peak shape for this compound.

  • Possible Cause 1: Inefficient Derivatization. Many steroids require derivatization to improve their volatility and thermal stability for GC analysis.

    • Solution: Optimize the derivatization reaction conditions (reagent, temperature, and time). Silylation is a common derivatization technique for steroids.

  • Possible Cause 2: Thermal Degradation. The analyte may be degrading in the injector port or on the column.

    • Solution: Lower the injector temperature and use a temperature program that does not exceed the thermal stability of the compound. Ensure the GC system is clean and inert.

Experimental Protocols

HPLC-UV Method for Chemical Purity Assessment

This method is adapted from a procedure for Chlormadinone Acetate tablets and can be used to assess the chemical purity of this compound.[3]

ParameterCondition
Column Octadecylsilanized silica (B1680970) gel (C18), 4.6 mm x 15 cm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 285 nm
Injection Volume 20 µL
Standard Solution Prepare a solution of this compound in ethanol (B145695) or a suitable organic solvent.
Sample Solution Dissolve the test sample in the same solvent as the standard.
GC-MS Method for Identity and Purity

This is a general method for steroid analysis that can be adapted for this compound. Derivatization may be required.

ParameterCondition
Column 100% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 280°C
Oven Program Initial 150°C, ramp to 230°C at 20°C/min, hold for 2 min, ramp to 310°C at 30°C/min, hold for 2 min.
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
NMR Spectroscopy for Structural Confirmation

NMR is used to confirm the identity and structure of this compound.

Parameter¹H-NMR¹³C-NMR
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL20-50 mg/mL
Spectrometer 400 MHz or higher100 MHz or higher
Acquisition Standard pulse program, sufficient number of scans for good signal-to-noiseProton-decoupled pulse program, sufficient scans for good signal-to-noise
Referencing Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peakTMS at 0.00 ppm or solvent peak

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting prep_sample Dissolve Chlormadinone Acetate-d3 in appropriate solvent (e.g., Methanol) hplc HPLC-UV Analysis (Purity) prep_sample->hplc Inject lcms LC-MS/MS Analysis (Identity, Isotopic Purity) prep_sample->lcms Inject nmr NMR Analysis (Structure Confirmation) prep_sample->nmr Analyze analyze_data Process Data (Chromatograms, Spectra) hplc->analyze_data lcms->analyze_data nmr->analyze_data report Generate Certificate of Analysis (CoA) analyze_data->report

Caption: Quality control workflow for this compound.

troubleshooting_tree start Inaccurate Quantitative Results q1 Are analyte and internal standard co-eluting? start->q1 q2 Is there evidence of isotopic back-exchange? q1->q2 Yes sol1 Adjust chromatographic conditions (gradient, temperature) to achieve co-elution. q1->sol1 No a1_yes Yes a1_no No sol2 Verify stability of deuterium labels. Avoid harsh pH conditions. q2->sol2 Yes sol3 Optimize sample preparation to minimize matrix effects (e.g., use SPE). q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for inaccurate quantification.

References

Impact of solvent choice on Chlormadinone Acetate-d3 signal intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the signal intensity of Chlormadinone Acetate-d3 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the signal intensity of this compound?

The signal intensity of this compound in LC-MS/MS analysis is primarily influenced by:

  • Solvent Composition: The choice of reconstitution solvent and mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate), significantly impacts ionization efficiency.

  • Ion Suppression: Co-eluting matrix components or high concentrations of the non-labeled analyte can suppress the ionization of this compound.[1]

  • Mass Spectrometer Source Conditions: Parameters such as temperature and gas flow rates in the ion source must be optimized.

  • Sample Preparation: Inefficient extraction or the presence of contaminants can lead to a reduced signal.

Q2: Which organic modifier, acetonitrile or methanol (B129727), is generally preferred for the analysis of this compound?

Both acetonitrile and methanol are commonly used in reversed-phase chromatography for steroid analysis. Acetonitrile often provides sharper peaks and lower backpressure.[2] However, the choice can be compound-dependent. For some steroids, methanol may lead to better sensitivity. It is recommended to evaluate both solvents during method development to determine the optimal choice for your specific system and conditions.

Q3: How do mobile phase additives affect the signal intensity of steroids like this compound?

Mobile phase additives can significantly enhance the signal response of neutral steroids, which are often difficult to ionize.

  • Acids (e.g., Formic Acid, Acetic Acid): The addition of low concentrations of volatile organic acids can improve the signal in positive ion mode. However, higher concentrations may decrease sensitivity.[3]

  • Ammonium Salts (e.g., Ammonium Acetate, Ammonium Fluoride): These additives can also improve ionization. For instance, ammonium fluoride (B91410) has been shown to increase the analytical sensitivity for some steroids.

Q4: Can the reconstitution solvent for the dried extract impact the signal intensity of this compound?

Yes, the solvent used to reconstitute the sample extract before injection is critical. The reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape and prevent precipitation. A mismatch between the sample solvent and the mobile phase can lead to peak distortion and reduced signal intensity.

Troubleshooting Guide: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity for this compound.

Problem: Weak or No Signal for this compound

Initial Assessment Workflow

Start Low Signal Intensity Observed Check_MS Infuse Standard Directly into MS Start->Check_MS MS_Issue Troubleshoot Mass Spectrometer (Source, Detector) Check_MS->MS_Issue Signal Still Low LC_Issue Problem is Likely in LC System or Sample Check_MS->LC_Issue Signal is Strong Check_LC Investigate LC Parameters and Sample Prep LC_Issue->Check_LC cluster_recon Reconstitution Solvent cluster_mobile Mobile Phase cluster_suppression Ion Suppression Low_Signal Low Signal After Confirming MS is OK Check_Recon Evaluate Reconstitution Solvent Low_Signal->Check_Recon Check_Mobile_Phase Optimize Mobile Phase Low_Signal->Check_Mobile_Phase Check_Ion_Suppression Investigate Ion Suppression Low_Signal->Check_Ion_Suppression Recon_Solubility Poor Solubility Check_Recon->Recon_Solubility Recon_Compatibility Incompatible with Mobile Phase Check_Recon->Recon_Compatibility Mobile_Organic Suboptimal Organic Modifier Check_Mobile_Phase->Mobile_Organic Mobile_Additive Ineffective Additive Check_Mobile_Phase->Mobile_Additive Suppression_Matrix Matrix Effects Check_Ion_Suppression->Suppression_Matrix Suppression_Concentration High Analyte Concentration Check_Ion_Suppression->Suppression_Concentration

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Chlormadinone Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chlormadinone Acetate (CMA), with a particular focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Chlormadinone Acetate-d3 as an internal standard. We will delve into the experimental protocols and performance data of this "gold standard" approach and compare it with alternative techniques, namely derivative spectrophotometry and gas chromatography-mass spectrometry (GC-MS).

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the most robust approach for quantitative analysis by LC-MS/MS. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.

A validated LC-MS/MS method for the determination of CMA in bovine and porcine plasma highlights the performance of this approach. While the full experimental protocol is detailed below, the validation data demonstrates the method's suitability for regulatory and research purposes.

Summary of Quantitative Data for LC-MS/MS with this compound
Validation ParameterResult
Decision Limit (CCα)0.1 - 0.2 ng/mL
Detection Capability (CCβ)< 0.5 ng/mL
Intra-laboratory Reproducibility (RSD)6 - 18% (in the range of 0.5-2 ng/mL)
Experimental Protocol: LC-MS/MS Method

1. Sample Preparation:

  • Extraction: A liquid-liquid extraction (LLE) is performed on plasma samples, followed by a solid-phase extraction (SPE) for further cleanup.

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibrators, and quality control samples prior to extraction.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of CMA and its internal standard.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of CMA.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Two specific ion transitions are monitored for both CMA and this compound to ensure confirmatory analysis.

Alternative Approaches: A Comparative Overview

While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques can be employed for the quantification of Chlormadinone Acetate, each with its own set of advantages and limitations.

Derivative Spectrophotometry

Derivative spectrophotometry offers a simpler and more cost-effective alternative to LC-MS/MS for the simultaneous determination of CMA and other compounds, such as ethinylestradiol, in pharmaceutical formulations. This technique enhances the resolution of overlapping spectra by calculating the derivative of the absorbance spectrum.

Validation ParameterChlormadinone Acetate
Limit of Detection (LOD)9.8 × 10⁻⁸ mol/L
Recovery101.1 ± 0.73%

1. Sample Preparation:

  • Pharmaceutical tablets are dissolved in a suitable solvent (e.g., acetonitrile).

  • The solution is then filtered to remove any insoluble excipients.

2. Spectrophotometric Analysis:

  • The absorbance spectrum of the sample solution is recorded over a specific wavelength range.

  • The second derivative of the spectrum is calculated.

  • The concentration of CMA is determined by measuring the amplitude of the derivative peak at a specific wavelength, using a calibration curve prepared with standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like steroids. While no specific validated method for Chlormadinone Acetate with a full performance report was identified in the public domain for direct comparison, the general approach for progestin analysis by GC-MS provides a framework for its potential application.

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS method, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the biological matrix.

  • Derivatization: To improve the volatility and thermal stability of the progestins, a derivatization step is often necessary. This typically involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative.

2. Gas Chromatography:

  • Column: A capillary column with a non-polar stationary phase is used for the separation of the derivatized analytes.

  • Carrier Gas: An inert gas, such as helium or nitrogen, is used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation.

3. Mass Spectrometry:

  • Ionization: Electron ionization (EI) is the most common ionization technique used in GC-MS.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized CMA.

Comparative Analysis of Methodologies

FeatureLC-MS/MS with Deuterated ISDerivative SpectrophotometryGC-MS
Selectivity & Specificity ExcellentModerate to GoodGood to Excellent
Sensitivity ExcellentModerateGood
Accuracy & Precision ExcellentGoodGood
Sample Throughput HighHighModerate
Cost & Complexity HighLowModerate to High
Matrix Effect Compensation ExcellentNot applicableModerate (with appropriate IS)
Applicability Bioanalysis, pharmaceutical analysisPharmaceutical formulationsBioanalysis, pharmaceutical analysis

Visualizing the Workflow

To better understand the logical flow of a typical analytical method validation process, the following diagram illustrates the key steps involved.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application define_scope Define Analytical Scope & Requirements method_development Method Development & Optimization define_scope->method_development specificity Specificity & Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability routine_analysis Routine Sample Analysis stability->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of Chlormadinone Acetate depends on the specific requirements of the study, including the matrix, required sensitivity, and available resources. The LC-MS/MS method using this compound as an internal standard stands out as the most reliable and robust technique, providing the highest level of accuracy and precision, making it the gold standard for bioanalytical applications. Derivative spectrophotometry offers a simple and cost-effective alternative for the analysis of pharmaceutical formulations, while GC-MS presents another viable, albeit potentially more complex, option for sensitive and specific quantification. This comparative guide provides the necessary information for researchers to make an informed decision on the most suitable analytical strategy for their Chlormadinone Acetate quantification needs.

Quantitative Analysis of Chlormadinone Acetate: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Chlormadinone Acetate (B1210297) (CMA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a deuterated internal standard, such as Chlormadinone Acetate-d3 (CMA-d3), is a widely accepted practice to ensure the reliability of bioanalytical methods. This guide provides a comparative overview of the linearity and range for CMA quantification using a d3 standard, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and contrasts it with alternative analytical techniques.

Comparison of Analytical Methods

The quantification of Chlormadinone Acetate can be achieved through various analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Analytical MethodInternal StandardLinearity (Correlation Coefficient, r²)Linear RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS This compound>0.9925 - 50,000 pg/mL25 pg/mL50,000 pg/mL
High-Resolution LC-MS Isotope-labeled internal standardsNot explicitly stated, but high linearity is expectedNot explicitly stated78.1 pg/mLNot explicitly stated
LC-MS/MS (for Megestrol (B1676162) Acetate) Tolbutamide>0.991 - 2,000 ng/mL1 ng/mL2,000 ng/mL
GC-MS Not specifiedMethod dependentMethod dependentMethod dependentMethod dependent
HPLC-UV Not typically usedMethod dependentGenerally higher than MS methodsGenerally higher than MS methodsMethod dependent

Note: Data for LC-MS/MS and High-Resolution LC-MS are based on validated methods for progestins, including Chlormadinone Acetate[1][2]. The data for Megestrol Acetate, a structurally similar progestin, is included for comparative purposes[3]. Specific performance for GC-MS and HPLC-UV methods can vary significantly based on the specific protocol.

Experimental Protocols

LC-MS/MS Method for Progestin Panel (including Chlormadinone Acetate)

This method is adapted from a validated UPLC-MS/MS procedure for the quantification of multiple progestogens in human serum[1].

a. Sample Preparation:

  • To 200 µL of human serum, add an internal standard solution containing this compound.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge the mixture.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column suitable for steroid separation.

  • Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-10 µL.

c. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Chlormadinone Acetate and this compound.

High-Resolution LC-MS Method

This protocol is based on a targeted method for the simultaneous quantification of 11 synthetic progestins[2].

a. Sample Preparation:

  • Spike 50 µL of plasma with a solution of isotope-labeled internal standards.

  • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness.

  • Reconstitute the sample in the initial mobile phase.

b. Chromatographic Conditions:

  • System: High-Resolution Liquid Chromatography system.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient elution using water with formic acid and an organic solvent like methanol (B129727) or acetonitrile.

  • Run Time: Approximately 12 minutes.

c. Mass Spectrometric Conditions:

  • System: A high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization: ESI in positive mode.

  • Detection: Targeted Selected Ion Monitoring (tSIM) for the accurate mass of the analytes and their internal standards.

Workflow and Method Comparison

The choice between different analytical techniques for Chlormadinone Acetate quantification involves a trade-off between sensitivity, specificity, and throughput.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Method Comparison Sample Biological Sample (Plasma/Serum) Spike Spike with CMA-d3 Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMSMS LC-MS/MS Evaporation->LCMSMS High Sensitivity & Specificity GCMS GC-MS Evaporation->GCMS Requires Derivatization HPLCUV HPLC-UV Evaporation->HPLCUV Lower Sensitivity Quantification Quantification based on Peak Area Ratios LCMSMS->Quantification GCMS->Quantification HPLCUV->Quantification Validation Method Validation (Linearity, Range, Accuracy, Precision) Quantification->Validation Comparison LC-MS/MS is generally preferred for bioanalysis due to its high sensitivity and specificity, allowing for the detection of low pg/mL concentrations. GC-MS can also offer high sensitivity but often requires derivatization, adding complexity to the sample preparation. HPLC-UV is a more accessible technique but typically lacks the sensitivity required for pharmacokinetic studies in biological matrices.

References

A Comparative Guide to the Precision and Accuracy of Chlormadinone Acetate-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Chlormadinone Acetate (CMA), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Chlormadinone Acetate-d3 (CMA-d3), a deuterated stable isotope-labeled internal standard, with alternative approaches. The information presented is supported by experimental data from published studies and offers detailed methodologies for key experiments.

The Gold Standard: Advantages of a Deuterated Internal Standard

In the realm of bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are widely recognized as the "gold standard".[1][2] A deuterated internal standard, such as CMA-d3, is chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium (B1214612) atoms in place of hydrogen. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[3] This co-elution and similar ionization response effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision compared to other types of internal standards.[4]

Performance of this compound: A Quantitative Overview

A confirmatory analysis method for several acetylgestagens, including Chlormadinone Acetate, in bovine and porcine plasma using a deuterated internal standard has been developed and validated, providing key performance metrics that underscore the reliability of this approach.[5][6] The quantitative data from this study are summarized in the table below.

Performance MetricResultInterpretation
Decision Limit (CCα) 0.1 - 0.2 ng/mLThe lowest concentration at which the presence of CMA can be reliably detected.
Detection Capability (CCβ) < 0.5 ng/mLThe lowest concentration at which CMA can be confidently quantified.
Intra-laboratory Reproducibility (Precision) 6% - 18% (%R.S.D.)Demonstrates good precision of the method over time within the same laboratory.

These results highlight the high sensitivity and good precision that can be achieved when utilizing a deuterated internal standard like CMA-d3 for the quantification of Chlormadinone Acetate in complex biological matrices.

Comparison with Alternative Internal Standards

Structural analog internal standards, which are compounds with similar chemical structures to the analyte, can be a viable alternative when a deuterated version is unavailable. However, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[1] These differences can lead to inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy and precision of the results.

A study comparing a deuterated internal standard to an analogous one for the analysis of the anticancer drug kahalalide F demonstrated a statistically significant improvement in both accuracy and precision with the deuterated standard.[4] The mean bias was closer to the nominal value (100.3% vs. 96.8%), and the variance was significantly lower (p=0.02) when using the deuterated internal standard.[4] While this data is not for Chlormadinone Acetate, it exemplifies the generally accepted superiority of deuterated internal standards in bioanalysis.

Experimental Protocol: Quantification of Chlormadinone Acetate in Plasma using LC-MS/MS

The following is a detailed methodology for the determination of Chlormadinone Acetate in plasma, adapted from the validated method described by Blokland et al. (2007).[5]

Sample Preparation

A multi-step extraction and cleanup procedure is employed to isolate the analyte and internal standard from the plasma matrix.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (2 mL) is_spike Spike with This compound plasma->is_spike Add internal standard lle Liquid-Liquid Extraction (LLE) is_spike->lle Matrix-assisted LLE on Extrelut NT column spe Solid-Phase Extraction (SPE) lle->spe C18 SPE cleanup evap Evaporation & Reconstitution spe->evap Evaporate to dryness and reconstitute analysis LC-MS/MS Analysis evap->analysis

Workflow for plasma sample preparation.

  • Internal Standard Spiking: To a 2 mL plasma sample, add a known amount of this compound solution.

  • Liquid-Liquid Extraction (LLE): Perform a matrix-assisted LLE using an Extrelut NT column to separate the analytes from the bulk of the plasma components.

  • Solid-Phase Extraction (SPE): Further purify the extract using a C18 SPE cartridge. This step removes interfering substances that may affect the LC-MS/MS analysis.

  • Evaporation and Reconstitution: Evaporate the eluate from the SPE cartridge to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and quantification.

G cluster_1 LC-MS/MS Analysis Workflow injection Sample Injection lc Liquid Chromatography (LC) Separation injection->lc Introduction into LC system msms Tandem Mass Spectrometry (MS/MS) Detection lc->msms Elution into mass spectrometer quant Quantification msms->quant Monitoring of specific ion transitions

Workflow for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of steroidal compounds.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with a small amount of formic acid and acetonitrile (B52724) or methanol) is employed to achieve optimal separation.

    • Flow Rate: A suitable flow rate is maintained to ensure good chromatographic resolution.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of progestins.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for both Chlormadinone Acetate and this compound to ensure high selectivity and confirm the identity of the analytes.

Data Analysis and Quantification

The concentration of Chlormadinone Acetate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Chlormadinone Acetate in complex biological matrices. The available data demonstrates that this approach yields high sensitivity and excellent precision, which are critical for regulated bioanalytical studies in drug development and research. While direct comparative data with non-deuterated internal standards for this specific analyte is limited in the public domain, the well-established principles of bioanalysis and supporting evidence from studies on similar compounds strongly advocate for the use of deuterated internal standards to achieve the highest quality analytical results.

References

Comparative Analysis of Chlormadinone Acetate and Drospirenone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chlormadinone (B195047) acetate (B1210297) (CMA) and drospirenone (B1670955) (DRSP) are synthetic progestins widely utilized in hormonal contraception and hormone replacement therapy. While both compounds exert their primary effects through the progesterone (B1679170) receptor, their distinct pharmacological profiles, particularly concerning their anti-androgenic and anti-mineralocorticoid activities, differentiate their clinical applications and potential therapeutic benefits. This guide provides a comprehensive, data-driven comparison of chlormadinone acetate and drospirenone to inform researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

Chlormadinone acetate, a derivative of 17α-hydroxyprogesterone, is a potent progestin with significant anti-androgenic properties.[1][2] Its anti-androgenic effects are attributed to its ability to competitively inhibit the binding of androgens to the androgen receptor (AR) and to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1] CMA also exerts a strong anti-gonadotropic effect, leading to the suppression of ovarian and adrenal androgen production.[1] It possesses a slight glucocorticoid effect but lacks anti-mineralocorticoid activity.[1]

Drospirenone, an analogue of spironolactone, is a unique progestin that closely resembles endogenous progesterone in its pharmacological profile.[3] It exhibits potent progestogenic and anti-mineralocorticoid activity, as well as anti-androgenic effects.[3] Its anti-mineralocorticoid action is due to its competitive antagonism of the mineralocorticoid receptor (MR), leading to increased sodium and water excretion.[4] The anti-androgenic activity of drospirenone stems from its ability to block the androgen receptor.[3] Unlike CMA, drospirenone does not exhibit glucocorticoid activity.[3]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for chlormadinone acetate and drospirenone, providing a side-by-side comparison of their pharmacokinetic properties, receptor binding affinities, and clinical efficacy in various applications.

Table 1: Pharmacokinetic Properties

ParameterChlormadinone Acetate (CMA)Drospirenone (DRSP)
Bioavailability ~100%76-85%
Protein Binding 95-99% (primarily to albumin)95-97% (primarily to albumin)
Metabolism Hepatic (reduction, hydroxylation, deacetylation, conjugation)Extensive hepatic metabolism (CYP3A4 is a minor pathway)
Elimination Half-life 25-34 hours30-34 hours

Table 2: Receptor Binding Affinity (Relative Binding Affinity % or Ki [nM])

ReceptorChlormadinone Acetate (CMA)Drospirenone (DRSP)
Progesterone Receptor (PR) High (Ki: 2.5 nM)[5]High
Androgen Receptor (AR) High (Ki: 3.8 nM)[5]Moderate
Mineralocorticoid Receptor (MR) No significant affinityHigh
Glucocorticoid Receptor (GR) Low (Ki: 16 nM)[5]Very Low
Estrogen Receptor (ER) No significant affinityNo significant affinity

Table 3: Clinical Efficacy and Metabolic Effects (in combination with Ethinylestradiol)

Indication/ParameterChlormadinone Acetate (CMA)Drospirenone (DRSP)
Acne Treatment Effective in reducing acne lesionsEffective in reducing acne lesions
Hirsutism (PCOS) Effective in improving hirsutismEffective in improving hirsutism
Dysmenorrhea Effective in reducing dysmenorrhea-related painEffective in reducing dysmenorrhea-related pain
Body Weight Neutral or slight increaseNeutral or slight decrease
Blood Pressure No significant changeMay slightly decrease
Lipid Profile Generally neutral effectsGenerally neutral effects

Experimental Protocols

Detailed experimental protocols for the characterization of progestins are often proprietary. However, based on the available literature, the following sections outline the general methodologies used in key experiments for the comparative analysis of chlormadinone acetate and drospirenone.

Receptor Binding Assays

Objective: To determine the binding affinity of Chlormadinone Acetate and Drospirenone to various steroid hormone receptors (Progesterone, Androgen, Mineralocorticoid, and Glucocorticoid receptors).

General Methodology: Competitive binding assays are typically employed. These assays measure the ability of the test compound (CMA or DRSP) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

  • Receptor Source: Receptors can be obtained from various sources, including cytosolic preparations from specific tissues (e.g., rat prostate for AR, rat kidney for MR) or from cell lines engineered to overexpress a specific human receptor.

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used. For example, [³H]-promegestone (R5020) for PR, [³H]-methyltrienolone (R1881) for AR, [³H]-aldosterone for MR, and [³H]-dexamethasone for GR.

  • Assay Procedure:

    • A constant concentration of the specific receptor preparation and the radioligand is incubated in a buffer solution.

    • Increasing concentrations of the unlabeled test compound (CMA or DRSP) are added to compete for binding to the receptor.

    • After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

In Vitro Transactivation Assays

Objective: To determine the functional activity of Chlormadinone Acetate and Drospirenone at the progesterone, androgen, mineralocorticoid, and glucocorticoid receptors (i.e., to determine if they act as agonists or antagonists).

General Methodology: Transactivation assays utilize genetically modified cell lines that contain a reporter gene linked to a hormone-responsive element (HRE). The binding of a hormone-receptor complex to the HRE drives the expression of the reporter gene, which can be easily quantified.

  • Cell Lines: Mammalian cell lines (e.g., HeLa, CV-1, PC-3) are commonly used. These cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human steroid receptor of interest (e.g., hPR, hAR, hMR, or hGR).

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with specific HREs (e.g., PRE, ARE, MRE, or GRE).

  • Agonist Assay Procedure:

    • The transfected cells are incubated with increasing concentrations of the test compound (CMA or DRSP).

    • After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

    • An increase in reporter gene activity indicates that the compound is an agonist for that receptor.

  • Antagonist Assay Procedure:

    • The transfected cells are incubated with a known agonist for the receptor (to stimulate reporter gene expression) in the presence of increasing concentrations of the test compound (CMA or DRSP).

    • A decrease in the agonist-induced reporter gene activity indicates that the compound is an antagonist for that receptor.

  • Data Analysis: The results are typically expressed as the concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or that inhibits 50% of the agonist-induced response (IC50 for antagonists).

In Vivo Anti-Androgenic and Anti-Mineralocorticoid Assays

Objective: To evaluate the anti-androgenic and anti-mineralocorticoid activity of Chlormadinone Acetate and Drospirenone in a living organism.

General Methodology for Anti-Androgenic Activity (Hershberger Assay):

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

  • Procedure:

    • The castrated rats are treated with a known androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles).

    • Concurrently, groups of animals are treated with different doses of the test compound (CMA or DRSP).

    • After a specific treatment period (typically 7-10 days), the animals are euthanized, and the weights of the androgen-dependent tissues are measured.

  • Data Analysis: A statistically significant reduction in the weight of the androgen-dependent tissues in the groups treated with the test compound, compared to the group treated with the androgen alone, indicates anti-androgenic activity.

General Methodology for Anti-Mineralocorticoid Activity:

  • Animal Model: Adrenalectomized male rats are often used. Adrenalectomy removes the primary source of endogenous mineralocorticoids (aldosterone).

  • Procedure:

    • The adrenalectomized rats are treated with a mineralocorticoid (e.g., aldosterone (B195564) or deoxycorticosterone acetate) to induce sodium retention and potassium excretion.

    • Groups of animals are also treated with the test compound (DRSP).

    • Urine is collected over a specific period, and the urinary concentrations of sodium and potassium are measured.

  • Data Analysis: An increase in the urinary sodium-to-potassium ratio in the animals treated with the test compound, compared to those treated with the mineralocorticoid alone, indicates anti-mineralocorticoid activity.

Mandatory Visualization

cluster_CMA Chlormadinone Acetate (CMA) Signaling CMA CMA PR_CMA Progesterone Receptor (PR) CMA->PR_CMA AR_CMA Androgen Receptor (AR) CMA->AR_CMA Antagonist Five_Alpha_Reductase 5α-Reductase CMA->Five_Alpha_Reductase Inhibits Nucleus_CMA Nucleus PR_CMA->Nucleus_CMA AR_CMA->Nucleus_CMA DHT DHT Five_Alpha_Reductase->DHT PRE_CMA Progesterone Response Element (PRE) Nucleus_CMA->PRE_CMA ARE_CMA Androgen Response Element (ARE) Nucleus_CMA->ARE_CMA Gene_Expression_CMA Altered Gene Expression PRE_CMA->Gene_Expression_CMA ARE_CMA->Gene_Expression_CMA Progestogenic_Effects Progestogenic Effects Gene_Expression_CMA->Progestogenic_Effects Anti_Androgenic_Effects_CMA Anti-Androgenic Effects Gene_Expression_CMA->Anti_Androgenic_Effects_CMA Testosterone Testosterone Testosterone->Five_Alpha_Reductase

Caption: Signaling pathway of Chlormadinone Acetate (CMA).

cluster_DRSP Drospirenone (DRSP) Signaling DRSP DRSP PR_DRSP Progesterone Receptor (PR) DRSP->PR_DRSP AR_DRSP Androgen Receptor (AR) DRSP->AR_DRSP Antagonist MR_DRSP Mineralocorticoid Receptor (MR) DRSP->MR_DRSP Antagonist Nucleus_DRSP Nucleus PR_DRSP->Nucleus_DRSP AR_DRSP->Nucleus_DRSP MR_DRSP->Nucleus_DRSP PRE_DRSP Progesterone Response Element (PRE) Nucleus_DRSP->PRE_DRSP ARE_DRSP Androgen Response Element (ARE) Nucleus_DRSP->ARE_DRSP MRE_DRSP Mineralocorticoid Response Element (MRE) Nucleus_DRSP->MRE_DRSP Gene_Expression_DRSP Altered Gene Expression PRE_DRSP->Gene_Expression_DRSP ARE_DRSP->Gene_Expression_DRSP MRE_DRSP->Gene_Expression_DRSP Progestogenic_Effects_DRSP Progestogenic Effects Gene_Expression_DRSP->Progestogenic_Effects_DRSP Anti_Androgenic_Effects_DRSP Anti-Androgenic Effects Gene_Expression_DRSP->Anti_Androgenic_Effects_DRSP Anti_Mineralocorticoid_Effects Anti-Mineralocorticoid Effects Gene_Expression_DRSP->Anti_Mineralocorticoid_Effects Aldosterone Aldosterone Aldosterone->MR_DRSP

Caption: Signaling pathway of Drospirenone (DRSP).

cluster_workflow Experimental Workflow: In Vitro Competitive Receptor Binding Assay A Prepare Receptor (e.g., from tissue homogenate or recombinant cells) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]-R1881 for Androgen Receptor) B->D C Prepare Test Compounds (Serial dilutions of CMA or DRSP) C->D E Separate Bound and Free Radioligand (e.g., Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki values) F->G

Caption: Workflow for a competitive receptor binding assay.

Conclusion

Chlormadinone acetate and drospirenone are both effective progestins with distinct pharmacological profiles that influence their clinical use. CMA's potent anti-androgenic activity makes it a valuable option for managing androgen-related conditions such as acne and hirsutism. Drospirenone's unique combination of progestogenic, anti-androgenic, and anti-mineralocorticoid properties offers a profile that closely mimics endogenous progesterone, with potential benefits in managing fluid retention and blood pressure. The choice between these two progestins for clinical use or further research and development will depend on the desired therapeutic outcome and the specific patient or target population characteristics. This comparative analysis, supported by the presented data and experimental methodologies, provides a foundational resource for informed decision-making in the fields of reproductive health and drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlormadinone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Chlormadinone Acetate, Supported by Experimental Data.

This guide provides a comprehensive cross-validation of common analytical methods for the determination of Chlormadinone Acetate (CMA), a synthetic progestin widely used in hormonal contraceptives and other pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document compares the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Chlormadinone Acetate, presenting a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the general cross-validation workflow.

Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the analysis of Chlormadinone Acetate using different analytical techniques. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

ParameterHPLCHPTLCUV-Vis SpectrophotometryLC-MS/MS
Linearity (Range) 5-30 µg/mL100-600 ng/spot5-30 µg/mL0.1 - 10 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%98 - 101%98 - 102%95 - 105%
Precision (%RSD) < 2%< 2%< 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~20 ng/spot~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~60 ng/spot~1.5 µg/mL~0.1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous estimation of Chlormadinone Acetate and Ethinylestradiol in pharmaceutical dosage forms.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of Chlormadinone Acetate is prepared in methanol (B129727) and further diluted with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Chlormadinone Acetate is accurately weighed and dissolved in methanol, followed by sonication and filtration. The filtrate is then diluted to the desired concentration with the mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC)

This method offers a high-throughput option for the quantification of Chlormadinone Acetate.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Methanol in a specific ratio (e.g., 7:2:1, v/v/v).

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: After development, the plate is dried, and the spots are scanned at 285 nm.

  • Standard and Sample Preparation: Similar to the HPLC method, stock solutions are prepared in methanol and diluted to the appropriate concentration range for spotting.

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method, often used for the simultaneous determination of Chlormadinone Acetate and another active pharmaceutical ingredient like Ethinylestradiol.[1]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Acetonitrile.[1]

  • Method: Second-order derivative spectrophotometry.[1]

  • Analytical Wavelengths: The determination of Chlormadinone Acetate is carried out at 291.8 nm.[1]

  • Standard and Sample Preparation: Standard stock solutions are prepared by dissolving the pure drug in the solvent.[1] For pharmaceutical formulations, the active ingredients are extracted with the solvent, and the excipients are removed by filtration.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of Chlormadinone Acetate in biological matrices such as plasma.

  • Instrumentation: A LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient mobile phase of acetonitrile and water with a suitable buffer.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Transitions Monitored: Specific precursor-to-product ion transitions for Chlormadinone Acetate and an internal standard are monitored for quantification.

  • Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

Visualization of Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Chlormadinone Acetate analysis.

Cross-Validation Workflow for Chlormadinone Acetate Analysis cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion & Reporting Start Define Analytical Requirements (e.g., Matrix, Sensitivity) Method_Selection Select Candidate Methods (HPLC, HPTLC, UV-Vis, LC-MS/MS) Start->Method_Selection Method_Dev Individual Method Development & Optimization Method_Selection->Method_Dev Validation Perform Full Validation for Each Method (Linearity, Accuracy, Precision, LOD, LOQ, etc.) Method_Dev->Validation Proceed to Validation Data_Analysis Analyze and Document Validation Data Validation->Data_Analysis Sample_Analysis Analyze the Same Batch of Samples with Each Validated Method Data_Analysis->Sample_Analysis Utilize Validated Methods Results_Comparison Compare Quantitative Results Statistically Sample_Analysis->Results_Comparison Equivalence Assess Method Equivalence/ Bias Results_Comparison->Equivalence Equivalence->Method_Dev Re-optimize if not equivalent Report Generate Comprehensive Comparison Report Equivalence->Report Document Findings Decision Select Optimal Method for Intended Purpose Report->Decision

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational comparison of analytical methods for Chlormadinone Acetate. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, the available instrumentation, and the desired throughput. For routine quality control of pharmaceutical formulations, HPLC and HPTLC offer a good balance of performance and cost-effectiveness. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. UV-Vis spectrophotometry can be a viable option for simpler formulations where high sensitivity is not a primary concern.

References

Performance Showdown: Chlormadinone Acetate-d3 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantitative bioanalysis is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of method robustness and data integrity. This guide provides a comprehensive comparison of the performance characteristics of Chlormadinone Acetate-d3 as an internal standard against other commonly employed alternatives for the quantification of Chlormadinone Acetate, a synthetic progestin widely used in hormonal contraceptives and therapies.

This compound, a deuterated analog of Chlormadinone Acetate, is an ideal internal standard due to its near-identical physicochemical properties to the analyte. This ensures it co-elutes and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis. Its use is in line with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which advocate for the use of stable isotope-labeled internal standards in bioanalytical methods.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical behavior remains virtually identical. This minimizes variability and enhances the accuracy and precision of the analytical method.

Performance Comparison: this compound vs. Alternative Internal Standards

In the absence of a direct head-to-head study, this guide presents a comparative summary of expected performance characteristics of this compound alongside reported data for alternative internal standards, such as Medroxyprogesterone Acetate, Megestrol Acetate, and Cyproterone Acetate, which have been used in the analysis of other progestins. This comparison is based on typical validation parameters for LC-MS/MS methods.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterThis compound (Expected)Medroxyprogesterone AcetateMegestrol AcetateCyproterone Acetate
Linearity (Correlation Coefficient, r²) >0.99>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically low pg/mL to ng/mL rangeAnalyte-dependent, e.g., 200 pg/mL for MPAAnalyte-dependent, e.g., 1 ng/mL for Megestrol AcetateAnalyte-dependent, e.g., 0.1 ng/mL for Cyproterone Acetate[2]
Intra-day Precision (%RSD) <15%<15.2%<5.2%<5.6%[2]
Inter-day Precision (%RSD) <15%<15.2%<5.2%<5.55%[2]
Intra-day Accuracy (%Bias) ±15%±9.6%±6.4%-8.0% to -0.6%[2]
Inter-day Accuracy (%Bias) ±15%±9.6%±6.4%-4.5% to 0.0%[2]
Recovery Consistent and reproducible~76.1% for MPANot explicitly stated, but method validated100.3% to 109.0%[2]
Matrix Effect Minimal due to co-elution and similar ionizationAddressed by IS, but potential for differential effectsAddressed by IS, but potential for differential effectsAddressed by IS, but potential for differential effects

Data for alternative internal standards are derived from studies where they were used for the quantification of other analytes and may not be directly representative for Chlormadinone Acetate analysis.

Experimental Protocols: A Generalized Approach

While a specific, detailed protocol for a validated assay using this compound is not publicly available, a general experimental workflow for the quantification of Chlormadinone Acetate in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard would typically involve the following steps. A similar protocol would be followed when using alternative steroidal internal standards, with adjustments to the specific MS/MS transitions.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Aliquoting and Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) spike Spike with this compound plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lms_analysis LC-MS/MS Analysis reconstitute->lms_analysis

Fig. 1: Sample preparation workflow for Chlormadinone Acetate analysis.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Chlormadinone Acetate: To be determined based on precursor and product ions.

      • This compound: Mass shift of +3 Da from the analyte's transition.

      • Alternative IS (e.g., Medroxyprogesterone Acetate): m/z 387.2 → 327.2.

G cluster_lcms LC-MS/MS Analysis Workflow sample Reconstituted Sample lc HPLC System C18 Column Gradient Elution sample->lc ms Mass Spectrometer ESI+ Source MRM Mode lc->ms data Data Acquisition & Processing ms->data

Fig. 2: LC-MS/MS analysis workflow.

The Logical Choice: Why Deuterated Standards Excel

The decision to use a stable isotope-labeled internal standard like this compound is guided by a clear logical pathway that prioritizes analytical accuracy and reliability. The following diagram illustrates the decision-making process for selecting an appropriate internal standard.

G cluster_decision Internal Standard Selection Logic start Need for Quantitative Accuracy q1 Is a stable isotope-labeled analog of the analyte available? start->q1 yes Yes q1->yes no No q1->no sil_is Use Stable Isotope-Labeled IS (e.g., this compound) yes->sil_is analog_is Select a structurally similar analog as IS no->analog_is validation Thorough Method Validation sil_is->validation analog_is->validation

Fig. 3: Decision pathway for internal standard selection.

Conclusion

This compound stands as the theoretically optimal internal standard for the accurate and precise quantification of Chlormadinone Acetate in complex biological matrices. Its use mitigates the impact of matrix effects and procedural variability, leading to highly reliable data essential for research, clinical studies, and drug development. While direct comparative data is limited, the established principles of bioanalytical method validation strongly support its superior performance over non-isotopically labeled analogs. For researchers developing and validating assays for Chlormadinone Acetate, the use of this compound is a scientifically sound choice that aligns with best practices and regulatory expectations. When a deuterated standard is unavailable, structurally similar progestins can serve as viable alternatives, provided that the method is rigorously validated to account for potential differences in analytical behavior.

References

A Comparative Guide to Internal Standards for Progestin Analysis: The Role of Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of progestins, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides a comparative overview of Chlormadinone Acetate-d3 as an internal standard, benchmarked against other commonly used deuterated standards in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is the gold standard in quantitative bioanalysis. These standards, being structurally almost identical to the analyte of interest, co-elute and experience similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis. This compound is a deuterated analog of the synthetic progestin Chlormadinone Acetate, designed to serve as a reliable internal standard in analytical methodologies.

Performance Comparison of Deuterated Internal Standards

While direct head-to-head comparative studies for this compound against other specific internal standards are not extensively published, we can infer its performance based on typical validation data for deuterated standards in progestin analysis. The following table summarizes key performance parameters for this compound and other commonly used deuterated internal standards, such as Progesterone-d9 and Medroxyprogesterone Acetate-d3. The data presented is a synthesis from various bioanalytical method validation studies.

Performance ParameterThis compoundProgesterone-d9Medroxyprogesterone Acetate-d3Key Considerations & References
Analyte(s) Chlormadinone Acetate and structurally similar synthetic progestinsProgesterone and related endogenous steroidsMedroxyprogesterone Acetate and other synthetic progestinsThe ideal internal standard is a deuterated version of the specific analyte being quantified.
Typical Matrix Human Plasma, SerumHuman Plasma, SerumHuman Plasma, SerumMatrix effects can significantly impact accuracy; a co-eluting internal standard is crucial for compensation.[1]
Accuracy (% Bias) Typically within ±15%Typically within ±15%Typically within ±15%Acceptance criteria for bioanalytical method validation are generally within 85-115% of the nominal concentration (80-120% for LLOQ).[2][3]
Precision (%RSD) ≤15%≤15%≤15%Intra- and inter-day precision should not exceed 15% (20% at the LLOQ).[2][3]
Recovery (%) Consistent and reproducible, though not necessarily 100%Consistent and reproducibleConsistent and reproducibleThe key is consistency across samples, which is normalized by the internal standard.
Matrix Effect Effectively minimizes ion suppression/enhancementEffectively minimizes ion suppression/enhancementEffectively minimizes ion suppression/enhancementDeuterated standards co-elute closely with the analyte, experiencing similar matrix effects.[4]
Lower Limit of Quantitation (LLOQ) Method-dependent, reported as low as 78.1 pg/mL for Chlormadinone AcetateMethod-dependentMethod-dependentThe LLOQ is influenced by the analyte, instrument sensitivity, and sample preparation.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a representative workflow for the analysis of progestins in human plasma using a deuterated internal standard like this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 200 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working solution of this compound (or other appropriate deuterated internal standard) to each tube. Vortex briefly to mix.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube. Cap and vortex for 5 minutes to extract the analytes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute extract->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Fig. 1: General experimental workflow for progestin analysis.

Signal_Pathway cluster_sample Sample Matrix cluster_process Analytical Process cluster_detector MS Detector Analyte Progestin (Analyte) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/ Enhancement Analyte->Ionization IS Chlormadinone Acetate-d3 (IS) IS->Extraction IS->Ionization Analyte_Signal Analyte Signal Extraction->Analyte_Signal IS_Signal IS Signal Extraction->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Constant Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Fig. 2: Rationale for using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of Chlormadinone Acetate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Chlormadinone Acetate-d3, a deuterated synthetic progestin. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Chlormadinone Acetate is suspected of causing cancer and may damage fertility or the unborn child[1]. Therefore, it is imperative to handle this compound and its waste with the utmost care.

Immediate Safety and Handling Precautions

Prior to handling or disposing of this compound, it is crucial to be familiar with the following safety protocols.

Precaution CategorySpecific RecommendationsCitations
Personal Protective Equipment (PPE) Always wear protective gloves, a lab coat or gown, and tightly fitting safety goggles. In case of dust generation, a dust respirator is necessary.[2][3]
Handling Avoid all personal contact, including the inhalation of dust. Ensure adequate ventilation in the handling area.[3]
Spill Response For minor spills, use dry clean-up methods to avoid creating dust. Vacuum or sweep the material into a suitable, labeled container for disposal. For major spills, contain the spill and notify emergency responders.[3]
Storage Store in a secure, locked-up location at room temperature.[1][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed in accordance with all applicable regulations.

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Expired or unused this compound.

    • Contaminated labware (e.g., vials, pipettes, and containers).

    • Contaminated PPE (e.g., gloves and disposable lab coats).

    • Materials used for cleaning up spills.

  • Segregate this waste from other laboratory waste streams.

Step 2: Packaging and Labeling

  • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display "Hazardous Waste" and identify the contents, including "this compound."

  • Ensure the container is securely sealed to prevent any leakage or spillage.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal[2]. In the United States, this includes adherence to the Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

Step 4: Incineration (Conducted by a Licensed Facility)

  • The preferred method of destruction for hormonal compounds like this compound is high-temperature incineration[2][7].

  • This should be carried out in an incinerator equipped with an afterburner and scrubber to manage toxic fumes that may be emitted[2].

Disposal Methods to Avoid:

  • Do not dispose of this compound with regular household or laboratory trash[1].

  • Do not allow the product to enter the sewage system or any waterways[1]. Avoid discharge into drains, water courses, or onto the ground[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated segregate Segregate as Hazardous Waste start->segregate spill Accidental Spill Occurs start->spill package Package in Labeled, Sealed Container segregate->package contact_vendor Contact Licensed Hazardous Waste Disposal Company package->contact_vendor provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup incineration High-Temperature Incineration by Vendor pickup->incineration end Disposal Complete incineration->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->segregate

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chlormadinone Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Chlormadinone Acetate-d3, a potent steroidal progestin. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

Chlormadinone Acetate and its deuterated form are classified as potent pharmaceutical compounds. The non-deuterated form is suspected of causing cancer and may pose risks to fertility and unborn children.[1] Therefore, stringent control measures are mandatory. Engineering controls should be the primary method of exposure reduction, supplemented by the personal protective equipment outlined below.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation (e.g., weighing, preparing solutions). Hoods or full-facepieces can offer high protection factors.[2]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2]
Disposable Respirators (e.g., N95)Suitable for low-risk activities only and should not be the primary respiratory protection when handling the solid compound.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[2]
Body Protection Disposable CoverallsImpermeable materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[2][3] Gowns should be long-sleeved with tight-fitting cuffs and close at the back.[4]
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes.[2][5]
Face ShieldTo be worn over goggles for additional protection, especially when there is a risk of splashes.[2][4]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to post-handling procedures.

1. Preparation and Pre-Handling:

  • Restricted Access: Designate a specific area for handling this compound with access limited to authorized and trained personnel.

  • Decontamination Station: Ensure a decontamination solution and a spill kit are readily available in the work area.[2]

  • Waste Management: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[2]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[2]

2. Compound Handling:

  • Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.[2]

  • Containment: Keep containers with this compound covered as much as possible during the experiment.

3. Post-Handling and Decontamination:

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Use a designated spill kit to clean the area, working from the outside in. All materials used for the cleanup must be disposed of as hazardous waste.[6]

  • Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, sharps, and cleaning materials, must be segregated as cytotoxic/hazardous waste.[7]

  • Containerization:

    • Sharps: Needles, syringes, and glass vials must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[8][9] These containers are often color-coded purple or red.[7][9]

    • Solid Waste: Contaminated PPE and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.[7][10]

    • Liquid Waste: Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not dispose of them down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous material disposal company.[5] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[9][11]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_access Restrict Access prep_decon Prepare Decontamination & Spill Kit prep_access->prep_decon prep_waste Set Up Labeled Waste Containers prep_decon->prep_waste prep_ppe Don PPE prep_waste->prep_ppe handle_weigh Weighing & Aliquoting (in containment) prep_ppe->handle_weigh Enter Handling Area handle_solution Solution Preparation handle_weigh->handle_solution handle_experiment Experimental Use handle_solution->handle_experiment post_spill Spill Management (if needed) handle_experiment->post_spill post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon post_spill->post_decon post_ppe Doff & Dispose of PPE post_decon->post_ppe post_waste Segregate & Dispose of Waste post_ppe->post_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.